C.I. Acid red 106
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
6844-74-2 |
|---|---|
Fórmula molecular |
C23H19N3NaO9S3 |
Peso molecular |
600.6 g/mol |
Nombre IUPAC |
disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C23H19N3O9S3.Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35); |
Clave InChI |
VKBIAWIONBIBLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na] |
Otros números CAS |
6844-74-2 |
Sinónimos |
C.I. Acid Red 106 |
Origen del producto |
United States |
Foundational & Exploratory
C.I. Acid Red 106 molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of C.I. Acid Red 106. It also details an experimental protocol for its application in protein analysis and presents a visual workflow for this process.
Core Concepts: Molecular and Chemical Identity
This compound is a monoazo acid dye characterized by its red appearance in solid form.[1] It is known by several synonyms, including Acid Red BL, Light Brilliant Red B, and Weak Acid Red B.[1][2] The dye is classified under the C.I. number 18110 and the CAS registry number 6844-74-2.[3] Its chemical structure is defined by a single azo bond.[3]
The molecular formula of this compound is C₂₃H₁₇N₃Na₂O₉S₃, and it has a molecular weight of 621.57 g/mol .[1] The IUPAC name for this compound is disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate.
Physicochemical Properties and Data
This compound is soluble in water, producing a bluish-red solution, and is slightly soluble in ethanol and acetone.[1][4] When introduced to strong sulfuric acid, it yields a deep red color, which turns into a reddish-purple precipitate upon dilution.[4] In a nitric acid solution, it appears orange.[4] The dye's UV-visible absorption spectrum is characterized by a peak in the visible region at 510 nm and three peaks in the UV region at 210 nm, 240 nm, and 285 nm. These absorptions are attributed to the benzene and naphthalene rings substituted with sulfonate and hydroxyl groups.
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| C.I. Name | Acid Red 106 |
| C.I. Number | 18110 |
| CAS Number | 6844-74-2 |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ |
| Molecular Weight | 621.57 g/mol [1] |
| Appearance | Red powder[1] |
| UV-Vis Absorption Maxima (λmax) | 210 nm, 240 nm, 285 nm, 510 nm |
| Solubility | Soluble in water; Slightly soluble in ethanol and acetone[1][4] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through two primary manufacturing methods:
-
The diazotization of aniline, followed by coupling with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[3][4]
-
The diazotization of aniline and its subsequent coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions. This intermediate then reacts with 4-Methylbenzene-1-sulfonyl chloride.[3][4]
Experimental Protocol: Reversible Protein Staining on Membranes
While specific research protocols for this compound are not extensively detailed in publicly available literature, its properties as an acid dye make it suitable for applications similar to other well-known acid dyes like Ponceau S. The following is a detailed methodology for the reversible staining of proteins on nitrocellulose or PVDF membranes after electrophoretic transfer, a common technique in Western blotting. This protocol is adapted from established procedures for Ponceau S and is expected to be applicable to this compound due to their shared chemical characteristics as acid dyes.
Objective: To visualize protein bands on a transfer membrane to confirm transfer efficiency before immunodetection.
Materials:
-
This compound
-
Glacial acetic acid
-
Distilled or deionized water
-
Nitrocellulose or PVDF membrane with transferred proteins
-
Shaker or rocker
-
Staining trays
Preparation of Staining Solution (0.1% this compound in 5% Acetic Acid):
-
Dissolve 0.1 g of this compound powder in approximately 90 mL of distilled water.
-
Add 5 mL of glacial acetic acid.
-
Adjust the final volume to 100 mL with distilled water.
-
Stir until the dye is completely dissolved. The solution should be stored at room temperature and protected from light.
Staining Procedure:
-
Following protein transfer, wash the membrane briefly with distilled water for approximately one minute with gentle agitation.[5]
-
Immerse the membrane completely in the this compound staining solution within a clean staining tray.[1]
-
Incubate the membrane on a shaker for 5 to 10 minutes at room temperature.[6]
-
After incubation, remove the staining solution. This solution can often be reused.[6]
-
Rinse the membrane with distilled water until the background staining is removed and the protein bands are clearly visible as reddish-pink bands.[5]
Destaining Procedure:
-
To proceed with immunodetection, the stain must be removed. This can be achieved by washing the membrane with distilled water or a buffer such as TBS-T until the red color is no longer visible.[5][6] For more rapid destaining, a 0.1M NaOH solution can be used, followed by thorough rinsing with water.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the reversible staining of proteins on a membrane using an acid dye like this compound.
Caption: Workflow for reversible protein staining on a membrane.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. conductscience.com [conductscience.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
In-Depth Technical Guide: Spectroscopic Properties of Acid Red 106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Red 106, also identified by its Colour Index name C.I. 18110 and CAS number 6844-74-2, is a monoazo dye characterized by its deep red hue. As a water-soluble dye, it finds applications in various industries, including textiles and paper. For researchers, particularly in fields like biomedical imaging, sensor development, and drug delivery, understanding the absorption and emission spectra of such molecules is paramount. This technical guide provides a comprehensive overview of the known spectroscopic properties of Acid Red 106, alongside generalized experimental protocols for their determination.
Chemical and Physical Properties
A solid understanding of the fundamental properties of Acid Red 106 is essential for its application in research.
| Property | Value |
| Synonyms | C.I. Acid Red 106, Acid Red BL, Light Brilliant Red B |
| CAS Number | 6844-74-2 |
| Colour Index | 18110 |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ |
| Molecular Weight | 621.57 g/mol [1] |
| Appearance | Deep-red powder |
| Solubility | Soluble in water |
Spectroscopic Properties
The interaction of a dye with light is fundamental to its utility in spectroscopic and imaging applications. This section details the available data on the absorption and emission spectra of Acid Red 106.
Absorption Spectrum
The absorption spectrum of a molecule reveals the wavelengths of light it absorbs. For a colored compound like Acid Red 106, this is critical for predicting its color and for applications involving light absorption.
Quantitative Absorption Data for Acid Red 106
| Parameter | Value | Solvent |
| Absorption Maximum (λmax) | 192 nm | Not Specified |
Note: The reported absorption maximum at 192 nm lies in the deep UV region and is unlikely to be the primary determinant of the dye's red color. Azo dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum due to π-π transitions within their extended conjugated systems.*
Expected Absorption in the Visible Region:
Emission Spectrum
Fluorescence is the emission of light by a substance that has absorbed light. This property is central to applications in fluorescence microscopy, immunoassays, and as biological probes.
Quantitative Emission Data for Acid Red 106
| Parameter | Value | Solvent |
| Emission Maximum (λem) | Data not available | - |
| Fluorescence Quantum Yield (Φ) | Data not available | - |
Note: The fluorescence properties of Acid Red 106 have not been reported in the available scientific literature. Many azo dyes are known to have low fluorescence quantum yields due to efficient non-radiative decay pathways. However, the potential for fluorescence cannot be entirely dismissed without experimental investigation.
Experimental Protocols
For researchers aiming to characterize the spectroscopic properties of Acid Red 106 or similar compounds, the following generalized protocols can be adapted.
Determination of Absorption Spectrum and Molar Absorptivity
This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity.
Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of Acid Red 106 and dissolve it in a precise volume of a suitable solvent (e.g., deionized water, ethanol) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a cuvette with the solvent used for the dilutions and use it to zero the spectrophotometer (this is the blank).
-
Sample Measurement: Measure the absorbance of each dilution, starting from the least concentrated.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Create a calibration curve by plotting the absorbance at λmax against the concentration of the dilutions.
-
According to the Beer-Lambert law (A = εbc), the molar absorptivity (ε) can be calculated from the slope of the linear portion of the calibration curve, where 'b' is the path length of the cuvette (typically 1 cm) and 'c' is the molar concentration.
-
Determination of Fluorescence Emission Spectrum and Quantum Yield
This protocol describes a method for measuring the fluorescence emission spectrum and determining the relative quantum yield.
References
An In-depth Technical Guide to the Mechanism of C.I. Acid Red 106 Protein Staining
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies underlying the use of C.I. Acid Red 106 for protein staining. While specific documented applications of this compound in protein analysis are not widespread, its chemical properties as an acid dye allow for a detailed extrapolation of its staining mechanism based on the well-understood interactions of similar dyes. This document will delve into the core chemical interactions, provide detailed experimental protocols, and present quantitative data based on analogous acid dyes to guide researchers in its application.
Core Mechanism of this compound Protein Staining
The staining of proteins with this compound, an anionic azo dye, is governed by fundamental principles of electrostatic and hydrophobic interactions, which are highly dependent on the pH of the staining environment.
Chemical Properties of this compound
This compound, with the molecular formula C₂₃H₁₇N₃Na₂O₉S₃, is characterized by the presence of multiple sulfonate (-SO₃⁻) groups.[1][2] These groups are the sodium salts of sulfonic acids and are strong acids, meaning they are ionized and carry a negative charge over a wide pH range. This anionic nature is the primary driver of its interaction with proteins.
The Role of pH in Protein Staining
In an acidic solution, the functional groups on a protein can become protonated. Specifically, the amino groups (-NH₂) of the basic amino acid residues (lysine, arginine, and histidine) and the N-terminus of the polypeptide chain accept protons to become positively charged (-NH₃⁺).[3][4][5] This acidification of the environment is crucial as it imparts a net positive charge to the protein molecules.
Electrostatic and Hydrophobic Interactions
The primary mechanism of staining is the electrostatic attraction between the negatively charged sulfonate groups of the this compound molecules and the positively charged amino groups on the protein.[6][7] This forms a stable, non-covalent dye-protein complex. In addition to these ionic bonds, weaker van der Waals forces and hydrophobic interactions between the aromatic rings of the dye and non-polar regions of the protein can contribute to the binding.[8][9]
Quantitative Data Presentation
| Parameter | Expected Performance of this compound | Notes |
| Detection Sensitivity | 50 - 200 ng per protein band | Comparable to other anionic dyes like Amido Black and Ponceau S.[10][11] |
| Linear Dynamic Range | Expected to be suitable for quantification over 1-2 orders of magnitude. | Linearity should be determined empirically for each protein of interest. |
| Compatibility | Polyacrylamide gels, Nitrocellulose membranes, PVDF membranes. | Not suitable for positively charged membranes like nylon.[12][13] |
| Reversibility | Potentially reversible with alkaline solutions. | The reversibility allows for subsequent immunological detection (e.g., Western blotting).[8][13] |
| Staining Time | 1 - 15 minutes | Dependent on the specific protocol and desired staining intensity.[1][10][14] |
Experimental Protocols
The following protocols are adapted from standard procedures for acid dye protein staining and should be optimized for use with this compound.
Staining Proteins on Membranes (e.g., Western Blot)
This protocol is suitable for staining proteins transferred to nitrocellulose or PVDF membranes to verify transfer efficiency.
Solutions Required:
-
Staining Solution: 0.1% (w/v) this compound in 5% (v/v) acetic acid and 10% (v/v) methanol.
-
Destaining Solution: 50% (v/v) methanol and 10% (v/v) acetic acid in deionized water.
-
Elution Buffer (for quantification): 0.1 M NaOH.
Protocol:
-
Following protein transfer, briefly wash the membrane with deionized water.
-
Immerse the membrane in the this compound Staining Solution and agitate gently for 1-5 minutes at room temperature.
-
Transfer the membrane to the Destaining Solution and wash for 3-5 minutes, or until the background is clear and protein bands are distinct.
-
For a permanent record, the stained membrane can be rinsed with deionized water and air-dried.
-
For subsequent immunodetection, completely destain the membrane by washing with deionized water, followed by a brief wash in 0.1 M NaOH, and then re-equilibrate in the appropriate blotting buffer.
Staining Proteins in Polyacrylamide Gels (SDS-PAGE)
This protocol is for visualizing protein bands directly within a polyacrylamide gel.
Solutions Required:
-
Fixation Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) this compound in 10% (v/v) acetic acid.
-
Destaining Solution: 10% (v/v) acetic acid in deionized water.
Protocol:
-
After electrophoresis, place the gel in the Fixation Solution for at least 30 minutes to fix the proteins.
-
Remove the Fixation Solution and add the this compound Staining Solution. Incubate for 15-60 minutes with gentle agitation.
-
Remove the Staining Solution and add the Destaining Solution. Change the Destaining Solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Once destained, the gel can be stored in deionized water.
Mandatory Visualizations
Caption: Staining mechanism of this compound with proteins.
Caption: Workflow for staining proteins on a membrane.
Caption: Workflow for staining proteins within a gel.
References
- 1. actascientific.com [actascientific.com]
- 2. benchchem.com [benchchem.com]
- 3. How Acid Dye Works [dharmatrading.com]
- 4. wildwoollys.com [wildwoollys.com]
- 5. Effects of pH on staining by dyes - IHC WORLD [ihcworld.com]
- 6. textilelearner.net [textilelearner.net]
- 7. Acid dye - Wikipedia [en.wikipedia.org]
- 8. Ponceau S staining: Purpose, protocol, and tips | Abcam [abcam.com]
- 9. Further studies on the contribution of electrostatic and hydrophobic interactions to protein adsorption on dye-ligand adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of Proteins on Blot Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. conductscience.com [conductscience.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. Bio-Helix [bio-helix.com]
An In-depth Technical Guide to the Solubility of Acid Red 106
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid Red 106 (C.I. 18110; CAS No. 6844-74-2), a monoazo dye. The information herein is intended to support research, development, and quality control activities where precise knowledge of this dye's behavior in various solvents is critical.
Quantitative Solubility Data
| Solvent | Qualitative Solubility | Estimated Quantitative Solubility Range |
| Water | Soluble[1][2][3][4] | 10 - 100 g/L |
| Ethanol | Soluble[1][3][4] | 1 - 10 g/L |
| Acetone | Slightly Soluble[1][3][4] | 0.1 - 1 g/L |
Note: The estimated quantitative solubility ranges are based on data for structurally related acid dyes such as Acid Red 14, Acid Red 18, and Acid Red 26. For instance, Acid Red 14 is described as soluble in ethanol and slightly soluble in acetone.[5][6] Acid Red 18 is slightly soluble in ethanol.[7][8][9][10][11] Acid Red 26 is reported to be slightly soluble in water, with a solubility of 1 to 10 mg/mL, and hardly soluble in ethanol and acetone.[12][13][14][15]
Experimental Protocols for Solubility Determination
Two common methods for determining the solubility of dyes are the gravimetric method and the spectrophotometric method. The choice of method depends on the required accuracy and the available equipment.
2.1. Gravimetric Method for Determining Solubility in Water
This method directly measures the mass of the dissolved dye in a saturated solution.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Acid Red 106 powder to a known volume of deionized water in a sealable container (e.g., a screw-cap flask).
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.
-
Visually confirm that excess, undissolved dye remains, indicating a saturated solution.
-
-
Separation of Undissolved Dye:
-
Allow the solution to stand undisturbed at the constant temperature to let the undissolved solids settle.
-
Carefully filter the supernatant through a pre-weighed, fine-pored filter paper (e.g., Whatman No. 42) to separate the dissolved dye solution from the solid particles. Alternatively, the solution can be centrifuged, and the clear supernatant can be decanted.
-
-
Determination of Solute Mass:
-
Accurately pipette a known volume (e.g., 10 mL) of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
-
Evaporate the solvent by placing the evaporating dish in a drying oven set to a temperature below the decomposition point of the dye (e.g., 105 °C) until all the water has evaporated.
-
Cool the evaporating dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing process until a constant mass is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved dye by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
Express the solubility in grams per liter (g/L) or other appropriate units by dividing the mass of the dissolved dye by the volume of the filtrate taken.
-
2.2. Spectrophotometric Method for Determining Solubility in Ethanol and Acetone
This method is particularly useful for colored compounds and relies on the relationship between absorbance and concentration (Beer-Lambert Law).
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of Acid Red 106 of a known concentration in the desired solvent (ethanol or acetone).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for Acid Red 106 in that solvent.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of Acid Red 106 in either ethanol or acetone at a constant temperature.
-
-
Sample Preparation and Analysis:
-
After equilibration, filter or centrifuge the saturated solution to remove any undissolved dye.
-
Dilute a known volume of the clear supernatant with the respective solvent to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted solution from its absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of Acid Red 106 in that solvent.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of Acid Red 106.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. pylamdyes.com [pylamdyes.com]
- 3. ACID RED 106 CAS#: 6844-74-2 [m.chemicalbook.com]
- 4. ACID RED 106 | 6844-74-2 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. chembk.com [chembk.com]
- 8. Acid Red 18 CAS#: 2611-82-7 [m.chemicalbook.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. Acid Red 18 CAS 2611-82-7 - Chemical Supplier Unilong [unilongindustry.com]
- 11. echemi.com [echemi.com]
- 12. worlddyevariety.com [worlddyevariety.com]
- 13. Page loading... [guidechem.com]
- 14. Buy Acid Red 26 | 3761-53-3 | >60% [smolecule.com]
- 15. Acid Red 26 | C18H14N2Na2O7S2 | CID 19579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Investigating C.I. Acid Red 106 for Total Protein Quantification: A Technical Guide
Disclaimer: The use of C.I. Acid Red 106 for total protein quantification is not a widely established or documented method. This technical guide is presented as a theoretical framework for researchers and scientists interested in exploring its potential, based on the principles of established dye-binding protein assays. The protocols and data provided are illustrative and will require optimization and validation for any specific application.
Introduction
The accurate determination of protein concentration is fundamental in biological research and drug development. Colorimetric assays are often employed for this purpose due to their simplicity and accessibility. While several well-established methods exist, the exploration of new reagents can offer advantages in specific contexts. This guide explores the hypothetical application of this compound, a single azo class acid dye, for total protein quantification.
Acid dyes, in general, are known to interact with proteins, and this interaction can sometimes be harnessed for quantification. The principle behind such an assay would be the binding of this compound to proteins in a sample, leading to a measurable change in the dye's spectrophotometric properties. This change, ideally, would be proportional to the protein concentration.
Chemical Properties of this compound [1]
| Property | Value |
| C.I. Name | Acid Red 106 |
| C.I. Number | 18110 |
| CAS Number | 6844-74-2 |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ |
| Molecular Weight | 621.57 g/mol |
| Appearance | Red powder |
| Solubility | Soluble in water (blue light red), soluble in ethanol (red) |
Theoretical Principle of a this compound Protein Assay
The proposed assay is based on the principle of dye-protein binding, similar to the well-known Bradford assay which utilizes Coomassie Brilliant Blue G-250.[2][3] In an acidic environment, it is hypothesized that the anionic sulfonate groups of this compound would interact with positively charged amino acid residues (such as lysine, arginine, and histidine) on the protein surface. This interaction could lead to a shift in the dye's maximum absorbance wavelength (λmax) or an increase in its molar absorptivity at a specific wavelength.
The workflow for developing and validating such an assay would follow a logical progression from initial spectral analysis to the establishment of a standardized protocol.
Caption: Logical workflow for the development of a novel dye-binding protein assay.
Proposed Experimental Protocol (Hypothetical)
This protocol is adapted from standard dye-binding assay procedures and would require significant optimization.
3.1 Reagent Preparation
-
Protein Standard Stock Solution (1 mg/mL): Dissolve 10 mg of Bovine Serum Albumin (BSA) in 10 mL of deionized water.
-
This compound Staining Reagent:
-
Dissolve 100 mg of this compound in 50 mL of 95% ethanol.
-
To this solution, add 100 mL of 85% (w/v) phosphoric acid.
-
Dilute the mixture to 1 liter with deionized water.
-
Filter the final solution through Whatman No. 1 filter paper to remove any particulates. Store at room temperature.
-
3.2 Assay Procedure (Microplate Format)
-
Prepare Protein Standards: Prepare a series of protein standards by diluting the BSA stock solution with deionized water. Suggested concentrations: 0, 125, 250, 500, 750, 1000, 1500, and 2000 µg/mL.
-
Sample Preparation: Dilute unknown protein samples to fall within the expected linear range of the assay.
-
Assay Plate Setup: Pipette 10 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Reagent Addition: Add 200 µL of the this compound Staining Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at the predetermined optimal wavelength using a microplate reader. The optimal wavelength would need to be determined by scanning the dye-protein complex across a range of wavelengths (e.g., 400-700 nm) to find the peak absorbance.
The experimental workflow can be visualized as follows:
Caption: Experimental workflow for a hypothetical this compound protein assay.
Data Presentation and Comparison
Quantitative data for a hypothetical this compound assay would need to be generated and compared against established methods. The following table illustrates how such a comparison could be structured, with placeholder data for Acid Red 106.
Table 1: Comparison of Protein Quantification Assays
| Feature | This compound Assay (Hypothetical) | Bradford Assay | Bicinchoninic Acid (BCA) Assay |
| Principle | Dye-binding | Dye-binding | Copper reduction and chelation |
| Primary Reagent | This compound | Coomassie Brilliant Blue G-250 | Bicinchoninic Acid, Copper (II) sulfate |
| Absorbance Maximum | To be determined | 595 nm[3] | 562 nm |
| Linear Range (BSA) | To be determined | 20-2000 µg/mL | 20-2000 µg/mL |
| Assay Time | ~10-15 minutes | ~10-15 minutes | ~30-60 minutes |
| Common Interferents | Likely detergents and basic buffers | Detergents, basic buffers[2] | Reducing agents, chelating agents |
| Protein-to-Protein Variation | To be determined | Moderate to high[3] | Low |
Validation and Considerations
For this compound to be considered a viable reagent for protein quantification, a rigorous validation process would be necessary.
Key validation parameters would include:
-
Linearity: The range over which the absorbance is directly proportional to the protein concentration.
-
Sensitivity: The lower limit of detection of the assay.
-
Reproducibility: The consistency of results between different assays and different operators.
-
Specificity: The degree to which the assay is affected by non-protein components in the sample.
A significant consideration for any dye-binding assay is protein-to-protein variation. The binding of the dye is dependent on the amino acid composition of the protein, which can lead to inaccuracies when measuring the concentration of proteins with different compositions from the standard used to generate the calibration curve. This would need to be thoroughly investigated for a this compound-based assay.
Conclusion
While this compound is not a conventional reagent for total protein quantification, this guide provides a theoretical and methodological framework for its investigation. The principles of dye-binding assays suggest that it may be possible to develop a functional protein assay using this dye. However, extensive research and validation would be required to establish its performance characteristics, including its sensitivity, linearity, and susceptibility to interfering substances. Researchers are encouraged to use this guide as a starting point for the exploration of novel protein quantification methods.
References
History and development of Acid Red 106 as a dye
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 106, also known by its Colour Index number C.I. 18110, is a monoazo acid dye valued for its vibrant red hue.[1] This technical guide provides a detailed overview of the history, chemical properties, synthesis, and applications of Acid Red 106. It includes a summary of its quantitative data, detailed experimental protocols for its application on various substrates, and visualizations of its synthetic pathways and application workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the fields of chemistry and materials science.
Introduction: A Historical Perspective
The development of Acid Red 106 is situated within the broader history of synthetic dyes, which began with William Henry Perkin's discovery of mauveine in 1856. The class of acid dyes, to which Acid Red 106 belongs, emerged in the latter half of the 19th century. The first acid dye, Acid Red A, was synthesized in 1877 for wool dyeing.[2] These dyes are characterized by their water-soluble, anionic nature and are primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[3]
Acid dyes, including Acid Red 106, function by forming ionic bonds with the cationic sites of fibers in an acidic dyebath.[4] While the specific historical development of Acid Red 106 is not extensively documented in publicly available records, its chemical structure as a sulfonated monoazo dye places its development in the context of the expansion and refinement of azo dye chemistry in the early to mid-20th century. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), were first discovered in the 1860s and have since become the largest and most versatile class of synthetic dyes.[5]
Chemical and Physical Properties
Acid Red 106 is a red powder with a complex aromatic structure. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Red 106 | [1] |
| C.I. Number | 18110 | [1] |
| CAS Number | 6844-74-2 | [1] |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | [1] |
| Molecular Weight | 621.57 g/mol | [1] |
| Chemical Class | Monoazo | [1] |
| Appearance | Red Powder | [6] |
| Solubility | Soluble in water (blueish-red solution), soluble in ethanol (red solution), slightly soluble in acetone. | [1] |
| Absorbance Peak (λmax) | 192 nm | [7] |
Behavior in Strong Acids:
-
In concentrated sulfuric acid, it dissolves to form a deep red solution, which turns into a muddy red-light purple upon dilution.[1]
-
In nitric acid, it forms an orange solution.[1]
Synthesis of Acid Red 106
There are two primary routes for the synthesis of Acid Red 106:
Method A: The diazotization of aniline and subsequent coupling with 8-(4-Methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[1]
Method B: The diazotization of aniline and coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under alkaline conditions, followed by a reaction with 4-Methylbenzene-1-sulfonyl chloride (tosyl chloride).[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical workflows for the two synthesis methods of Acid Red 106.
Caption: Synthesis of Acid Red 106 - Method A.
Caption: Synthesis of Acid Red 106 - Method B.
Experimental Protocols: Application of Acid Red 106
Acid Red 106 is primarily used for dyeing protein and polyamide fibers. The general procedure involves dissolving the dye in water and adding the substrate to a dyebath containing an acid, which facilitates the binding of the dye to the fiber.
General Dyeing Procedure for Wool and Silk
This protocol is a general guideline for dyeing wool and silk fibers with Acid Red 106.
Materials:
-
Acid Red 106 dye powder
-
Wool or silk substrate
-
White vinegar or citric acid
-
Glauber's salt (sodium sulfate) (optional, as a leveling agent)
-
Stainless steel pot
-
Stirring rod
-
Heating source
Procedure:
-
Pre-treatment: The wool or silk substrate should be scoured (washed) to remove any impurities, such as oils, dirt, or sizing, that could interfere with dyeing.
-
Dye Solution Preparation: Accurately weigh the dry substrate. For a medium shade, a 1-2% depth of shade (dye weight relative to fiber weight) is typically used.
-
Dye Bath Preparation: Fill the stainless steel pot with enough water to allow the substrate to move freely. Heat the water to approximately 40-50°C.
-
Dyeing:
-
Add the pre-dissolved Acid Red 106 solution to the dyebath and stir well.
-
Introduce the wetted substrate into the dyebath.
-
Gradually raise the temperature of the dyebath to 85-95°C for wool or 80-90°C for silk.
-
After 10-15 minutes, add the acid (e.g., acetic acid or formic acid) to lower the pH to the desired level (typically pH 4-5.5).
-
Continue dyeing at this temperature for 45-60 minutes, stirring occasionally to ensure even dye uptake.
-
-
Rinsing and Drying:
-
Allow the dyebath to cool down before removing the substrate.
-
Rinse the dyed substrate with warm water, then with cold water, until the water runs clear.
-
Gently squeeze out excess water and air dry.
-
General Dyeing Procedure for Nylon
Materials:
-
Acid Red 106 dye powder
-
Nylon substrate
-
Acetic acid or formic acid
-
Leveling agent (optional)
-
Stainless steel pot
-
Stirring rod
-
Heating source
Procedure:
-
Pre-treatment: Scour the nylon fabric to remove any finishes.
-
Dye Bath Preparation: Prepare the dyebath with water and a leveling agent (if used) at around 40°C.
-
Dyeing:
-
Add the dissolved Acid Red 106 dye to the bath.
-
Introduce the nylon substrate and agitate for a few minutes.
-
Add the acid to adjust the pH to 4.5-5.5.
-
Gradually raise the temperature to 90-100°C.
-
Maintain this temperature for 30-60 minutes, with occasional stirring.[5]
-
-
Rinsing and Drying:
-
Cool the dyebath, then remove the nylon.
-
Rinse thoroughly with warm and then cold water.
-
Air dry.
-
Visualization of the General Dyeing Workflow
Caption: General workflow for dyeing with Acid Red 106.
Quantitative Data: Fastness Properties
The fastness properties of a dye refer to its resistance to fading or bleeding under various conditions. The following table summarizes the fastness properties of Acid Red 106 according to ISO and AATCC standards.
| Fastness Test | ISO Standard | AATCC Standard |
| Light Fastness | 5 | 4-5 |
| Soaping (Fading) | 3-4 | 2 |
| Soaping (Stain) | 5 | 2 |
| Perspiration (Fading) | 3-4 | 2 |
| Perspiration (Stain) | 1 | 1 |
| Oxygen Bleaching | 3 | 3-4 |
| Seawater | 3-4 | 2 |
Source: World Dye Variety[1] Note: Fastness is typically rated on a scale of 1 to 5, where 5 represents the highest fastness.
Applications of Acid Red 106
Acid Red 106 is a versatile dye with a range of applications across different industries:
-
Textile Industry: Its primary application is in the dyeing and printing of wool, silk, and polyamide (nylon) fabrics.[1]
-
Leather Industry: Used for dyeing leather.[6]
-
Paper Industry: Employed for paper shading.[1]
-
Inks and Pigments: It can be used in the manufacturing of inks and for producing color pigment sediments.[1]
-
Other Applications: It is also used for the electrochemical coloring of aluminum.[1]
Conclusion
Acid Red 106 (C.I. 18110) is a significant member of the monoazo acid dye family, offering a vibrant red color for a variety of substrates. Its synthesis, based on the principles of diazotization and azo coupling, is characteristic of this class of dyes. While specific historical details of its development are not widely documented, its properties and applications are well-established. The provided experimental protocols for its application on wool, silk, and nylon, along with its quantitative fastness data, offer a valuable resource for professionals in the field. The visualizations of its synthesis and application workflows further clarify the chemical and procedural aspects of its use. This guide serves as a comprehensive technical overview of Acid Red 106, consolidating key information for research and industrial applications.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, diazotized, coupled with C.I. Natural Yellow 11, diazotized 4-aminobenzenesulfonic acid and diazotized aniline - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bench-to-bedside review: A brief history of clinical acid–base - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. SID 135120282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
C.I. Acid Red 106: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for C.I. Acid Red 106, a synthetic dye used in various industrial and research applications. The following sections detail the physical and chemical properties, toxicological data, handling and storage procedures, emergency protocols, and personal protective equipment recommendations. This document is intended to provide comprehensive safety information to professionals working with this substance.
Chemical and Physical Properties
This compound is a single azo class dye. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| C.I. Name | Acid Red 106 | [1] |
| CAS Number | 6844-74-2 | [1] |
| Molecular Formula | C23H17N3Na2O9S3 | [1] |
| Molecular Weight | 621.57 g/mol | [1] |
| Appearance | Red powder | [2] |
| Solubility | Soluble in water (blue light red), soluble in ethanol (red), slightly soluble in acetone. | [1] |
Toxicological Information
Based on available safety data sheets, this compound is considered to have low toxicity. However, as with any chemical, unnecessary exposure should be avoided.
Acute Toxicity: General information suggests that this product has low toxicity, with adverse effects on human health being likely only after the ingestion of large quantities.[3]
Irritation:
-
Skin: May cause defatting of the skin but is not classified as an irritant.[3] Prolonged skin contact may lead to redness and irritation.[3]
-
Eyes: Vapors or direct contact may cause prolonged tearing and redness.[3]
Ingestion: May cause discomfort if swallowed.[3]
Inhalation: No specific health hazards are known.[3]
Carcinogenicity: There is no evidence to suggest that the product can cause cancer. It is not listed by IARC, NTP, or OSHA as a carcinogen.[3]
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Read and follow the manufacturer's recommendations.[3]
-
Avoid spilling the substance.[3]
-
Avoid contact with skin and eyes.[3]
-
Use in a well-ventilated area.
Storage:
-
Store in a tightly-closed, original container.[3]
-
Keep in a dry, cool, and well-ventilated place.[3]
-
Recommended storage temperature is between 5°C and 30°C.[3]
-
Avoid excessive heat for prolonged periods and protect from freezing to prevent container rupture.[3]
-
Keep away from oxidizing agents and from highly alkaline or acidic materials to prevent exothermic reactions.
Emergency Procedures
In the event of an emergency, prompt and appropriate action is essential.
First Aid Measures
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If any discomfort continues, get medical attention. | [3] |
| Ingestion | Rinse mouth thoroughly with water and give plenty of water to drink. If discomfort continues, seek medical attention. | [3] |
| Skin Contact | Remove contaminated clothing. Rinse the skin with water. Apply a suitable lotion to moisturize the skin. If irritation persists, get medical attention. | [3] |
| Eye Contact | Remove any contact lenses and open eyelids wide apart. Continue to rinse for at least 15 minutes. If irritation persists, seek medical attention. | [3] |
Spill Response
A systematic approach should be taken to clean up spills to minimize exposure and environmental contamination.
Minor Spills:
-
Stop the leak if it is possible to do so without risk.[3]
-
For small liquid spills, flush the area with plenty of water.[3]
-
For small powder spills, absorb with vermiculite, dry sand, or earth and place into containers for disposal.[3]
Major Spills:
-
For large spills, absorb in vermiculite, dry sand, or earth and place into containers for disposal.[3]
-
Flush the contaminated area with plenty of water.[3]
-
Be aware that floors and other surfaces may become slippery.[3]
-
Avoid the spillage or runoff from entering drains, sewers, or watercourses.[3]
The logical workflow for a spill response is illustrated in the diagram below.
References
C.I. Acid Red 106: Exploring an Uncharted Territory in Electrophoresis
A comprehensive review of available scientific literature and technical documentation reveals a notable absence of C.I. Acid Red 106 in the realm of electrophoretic applications. While this monoazo dye is utilized in industries such as textiles and ink manufacturing, its use as a biological stain for proteins or nucleic acids in gel electrophoresis is not an established or documented practice.
Researchers and scientists seeking to visualize and analyze macromolecules following electrophoretic separation have a well-established arsenal of staining reagents at their disposal. These include, but are not limited to, Coomassie Brilliant Blue, silver staining, and various fluorescent dyes, each with distinct mechanisms of action and sensitivities. However, this compound does not appear to be a member of this toolkit.
Our in-depth search for experimental protocols, quantitative data, and established workflows pertaining to the use of this compound in protein or nucleic acid electrophoresis has yielded no specific results. The interaction of this particular dye with biological macromolecules under electrophoretic conditions has not been characterized, and therefore, no standardized procedures or comparative data are available.
Given the lack of documented use, this guide cannot provide the requested in-depth technical information, experimental protocols, or quantitative data tables. The creation of signaling pathway diagrams or experimental workflow visualizations would be purely speculative and without a basis in scientific evidence.
For professionals in drug development and research engaged in electrophoretic analysis, it is crucial to rely on validated and well-documented staining methods to ensure the accuracy and reproducibility of experimental results. The selection of an appropriate stain is contingent on factors such as the target molecule (protein or nucleic acid), the desired sensitivity of detection, and downstream applications like mass spectrometry.
An In-depth Technical Guide to Acid Red 106 for Nylon Membrane Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acid Red 106, a synthetic azo dye, and its application in the staining of proteins on nylon membranes. While traditionally used in the textile industry for dyeing polyamides, its chemical properties suggest its utility as a sensitive and effective stain for total protein normalization in blotting applications. This document outlines the core principles of Acid Red 106, a recommended experimental protocol, and the underlying mechanism of action.
Introduction to Acid Red 106
Acid Red 106 is a water-soluble anionic dye belonging to the single azo class of dyes. Its affinity for polyamide fibers, such as nylon and wool, is well-established in the textile industry. This characteristic is attributed to the interaction between the dye's sulfonic acid groups and the amide linkages present in these materials. This same principle can be leveraged for the staining of proteins immobilized on nylon membranes, as proteins are also polymers of amino acids linked by peptide (amide) bonds.
The use of total protein staining for the normalization of western blot data is increasingly recognized as a more reliable method than relying on housekeeping proteins. Stains like Acid Red 106 offer a quick and cost-effective way to visualize and quantify the total amount of protein transferred to a membrane, ensuring more accurate and reproducible results in protein expression analysis.
Chemical and Physical Properties of Acid Red 106
A clear understanding of the physicochemical properties of Acid Red 106 is essential for its effective application in laboratory settings.
| Property | Value | Reference |
| C.I. Name | Acid Red 106 | [1][2] |
| C.I. Number | 18110 | [1] |
| CAS Number | 6844-74-2 | [1][2] |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | [1][3] |
| Molecular Weight | 621.57 g/mol | [1][2][3] |
| Appearance | Red powder | [4] |
| Solubility | Soluble in water (red solution), soluble in ethanol, slightly soluble in acetone. | [1][2][4] |
Mechanism of Staining
The staining of proteins on a nylon membrane by Acid Red 106 is primarily governed by electrostatic and hydrophobic interactions.
-
Electrostatic Interactions: In an acidic solution, the sulfonic acid groups (-SO₃⁻) on the Acid Red 106 molecule are negatively charged. Proteins, on the other hand, possess basic amino acid residues (lysine, arginine, histidine) that become protonated (positively charged) in an acidic environment. The electrostatic attraction between the negatively charged dye molecules and the positively charged amino acid residues on the protein is a key driving force for the staining process.
-
Hydrophobic Interactions: The aromatic rings in the Acid Red 106 structure can engage in hydrophobic interactions with the nonpolar side chains of amino acids within the protein structure.
-
Interaction with Nylon Membrane: Nylon is a polyamide, and like proteins, it contains amide groups. The dye's affinity for nylon suggests an interaction with these groups, contributing to the overall staining of the membrane. This property makes it suitable for applications where staining of the membrane itself is not a concern, such as in total protein visualization before antibody incubation.
dot
Caption: Interaction of Acid Red 106 with Protein and Nylon.
Experimental Protocol: Staining Proteins on Nylon Membranes
The following protocol is a recommended starting point for using Acid Red 106 to stain total protein on nylon membranes. Optimization of incubation times and concentrations may be necessary depending on the specific application and protein concentrations.
Materials:
-
Acid Red 106 (CAS 6844-74-2)
-
Nylon membrane with transferred proteins
-
Staining Solution: 0.1% (w/v) Acid Red 106 in 7% (v/v) acetic acid. To prepare 100 mL, dissolve 100 mg of Acid Red 106 in 93 mL of deionized water and add 7 mL of glacial acetic acid.
-
Destaining Solution: 7% (v/v) acetic acid in deionized water.
-
Deionized water
Procedure:
-
Post-Transfer Wash: After transferring proteins to the nylon membrane, briefly wash the membrane with deionized water to remove any residual transfer buffer.
-
Staining: Immerse the membrane in the Acid Red 106 Staining Solution and incubate with gentle agitation for 5-10 minutes at room temperature.
-
Destaining: Transfer the membrane to the Destaining Solution and agitate for 5-10 minutes, or until the background is clear and the protein bands are distinct. Replace the destaining solution if necessary.
-
Washing: Rinse the membrane thoroughly with deionized water to remove excess acetic acid.
-
Imaging: The stained membrane can be imaged using a standard flatbed scanner or a gel documentation system. The red-colored protein bands will be visible against a clear background.
-
(Optional) Reversibility for Immunodetection: While not explicitly tested for Acid Red 106, many acid dye stains can be reversed to allow for subsequent immunodetection. To attempt this, after imaging, wash the membrane extensively with a solution such as 0.1 M NaOH or a Tris-based buffer (e.g., TBST) until the stain is no longer visible. The membrane should then be thoroughly washed with deionized water before proceeding with the standard Western blotting protocol (blocking, antibody incubation, etc.).
dot
Caption: Experimental Workflow for Acid Red 106 Staining.
Quantitative Data and Considerations
Currently, there is a lack of published quantitative data specifically for the use of Acid Red 106 in protein staining on nylon membranes for research applications. The following table provides estimated parameters based on the properties of Acid Red 106 and general protocols for similar acid dyes. Researchers should perform their own optimization to determine the linear range of detection for their specific protein samples.
| Parameter | Recommended Starting Range | Notes |
| Staining Concentration | 0.05% - 0.2% (w/v) in 7% acetic acid | Higher concentrations may lead to increased background. |
| Incubation Time | 2 - 15 minutes | Longer times may increase signal but also background. |
| Destaining Time | 5 - 20 minutes | Dependent on staining intensity and desired background clarity. |
| Linear Range | To be determined empirically | A dilution series of a known protein standard should be used to establish the linear range for quantification. |
Safety and Handling
Refer to the Safety Data Sheet (SDS) for Acid Red 106 for detailed safety information. As a general precaution, handle the powder in a well-ventilated area or a fume hood to avoid inhalation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Acid Red 106 presents a promising and cost-effective alternative for total protein staining on nylon membranes. Its strong affinity for polyamides, coupled with a simple and rapid staining protocol, makes it a valuable tool for researchers requiring accurate normalization of protein expression data. While this guide provides a solid foundation, empirical optimization is crucial for achieving the best results in specific experimental contexts.
References
Methodological & Application
Application Notes and Protocols for C.I. Acid Red 106 Staining in Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of C.I. Acid Red 106 as a reversible total protein stain for Western blot membranes. This application is particularly useful for normalizing the protein load between lanes, ensuring the accuracy and reliability of semi-quantitative and quantitative Western blotting.
Introduction
In quantitative Western blotting, accurate normalization is critical to correct for inconsistencies in sample loading and transfer efficiency. While housekeeping proteins are often used for this purpose, total protein staining is emerging as a more reliable method as it is not subject to biological regulation. This compound is an anionic azo dye that binds to the positively charged amino groups of proteins through electrostatic and hydrophobic interactions.[1] Its reversible nature allows for the visualization of total protein on a membrane before proceeding with immunodetection, without interfering with subsequent antibody binding. This protocol outlines the use of this compound for staining proteins on both nitrocellulose and polyvinylidene difluoride (PVDF) membranes.
Materials and Reagents
-
This compound (CAS 6844-74-2)[2]
-
Glacial Acetic Acid
-
Methanol
-
Ultrapure Water
-
Nitrocellulose or PVDF membranes with transferred proteins
-
Orbital shaker
-
Imaging system capable of capturing colorimetric images
Experimental Protocols
1. Preparation of Staining and Destaining Solutions
-
Staining Solution (0.1% (w/v) this compound in 5% Acetic Acid):
-
Dissolve 0.1 g of this compound powder in 100 mL of ultrapure water.
-
Add 5 mL of glacial acetic acid.
-
Mix thoroughly until the dye is completely dissolved. Store at room temperature, protected from light.
-
-
Destaining Solution (20% Methanol, 10% Acetic Acid):
-
To 70 mL of ultrapure water, add 20 mL of methanol and 10 mL of glacial acetic acid.
-
Mix well. Store at room temperature.
-
-
Wash Solution (Ultrapure Water):
-
For removing the stain completely before immunodetection.
-
2. Staining Protocol for Western Blot Membranes
This protocol should be performed after the transfer of proteins from the gel to the membrane.
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane in ultrapure water to remove any residual transfer buffer components.
-
Staining: Immerse the membrane in the this compound Staining Solution. Place it on an orbital shaker and incubate for 5-10 minutes at room temperature.
-
Destaining: Transfer the membrane to the Destaining Solution. Gently agitate for 2-5 minutes, or until the protein bands are clearly visible against a faint background. For complete removal of the background, the destaining time can be extended.
-
Imaging: Image the stained membrane using a standard gel documentation system or a flatbed scanner. This image will be used for total protein normalization.
-
Complete Destaining for Immunodetection: To proceed with immunodetection, the stain must be completely removed. Wash the membrane with the Destaining Solution for an additional 5-10 minutes, followed by extensive washing with ultrapure water until the membrane is clear of any visible red color. The membrane is now ready for the standard blocking and antibody incubation steps of the Western blot protocol.
Data Presentation
Table 1: Comparison of this compound with other Reversible Protein Stains
| Feature | This compound (Predicted) | Ponceau S | Coomassie Brilliant Blue R-250 |
| Staining Time | 5-10 minutes | 2-5 minutes[3] | 15-60 minutes[4] |
| Sensitivity | Moderate | Low (200-500 ng)[3] | High (as low as 30 ng) |
| Reversibility | Yes (with acidic methanol) | Yes (with water or mild base)[3] | Yes (but can be difficult)[4] |
| Compatibility with Immunodetection | High | High | Low (can interfere with antibody binding)[4] |
| Linear Dynamic Range | Moderate | Narrow[3] | Moderate |
Mandatory Visualization
Caption: Workflow for Western blotting with this compound total protein staining.
Troubleshooting
-
Weak Staining:
-
Cause: Insufficient staining time or low protein concentration.
-
Solution: Increase incubation time in the staining solution. Ensure adequate protein loading on the gel.
-
-
High Background:
-
Cause: Inadequate destaining.
-
Solution: Increase the duration of the destaining step or perform additional washes with the destaining solution.
-
-
Incomplete Stain Removal:
-
Cause: Insufficient washing before immunodetection.
-
Solution: Extend the washing steps with the destaining solution and then with ultrapure water until no color is visible on the membrane.
-
-
Interference with Immunodetection:
-
Cause: Residual stain on the membrane.
-
Solution: Ensure complete destaining as described above. If issues persist, consider a milder destaining solution (e.g., lower acetic acid concentration) followed by extensive water washes.
-
References
Application Notes and Protocols: Acid Red 106 Staining Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid Red 106, a water-soluble anionic azo dye, presents potential applications in biological staining and biochemical assays. While traditionally used in the textile and paper industries, its properties as an acid dye suggest its utility as a cytoplasmic counterstain in histological preparations and as a reagent in protein quantification assays. This document provides detailed, albeit hypothetical, protocols for the preparation and application of an Acid Red 106 staining solution for these purposes. The provided methodologies are based on the general principles of acid dye staining and will require optimization for specific experimental contexts.
Physicochemical Properties of Acid Red 106
A summary of the key physicochemical properties of Acid Red 106 is presented below. This information is crucial for understanding the dye's behavior in aqueous solutions and its potential interactions with biological macromolecules.
| Property | Value | Reference(s) |
| C.I. Name | Acid Red 106 | [1] |
| C.I. Number | 18110 | [1] |
| CAS Number | 6844-74-2 | [1] |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | [1] |
| Molecular Weight | 621.57 g/mol | [1] |
| Solubility | Soluble in water (blue-light red), soluble in ethanol (red), slightly soluble in acetone. | [1] |
| Appearance | Red powder | N/A |
Experimental Protocols
Protocol 1: Preparation of Acid Red 106 Stock Solution (1% w/v)
This protocol describes the preparation of a 1% (w/v) stock solution of Acid Red 106 that can be used for various staining applications.
Materials:
-
Acid Red 106 powder (C.I. 18110)
-
Distilled or deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
-
Weighing paper/boat
-
Spatula
-
Filter paper (0.22 µm or 0.45 µm pore size)
-
Storage bottle (amber glass recommended)
Procedure:
-
Weigh 1.0 g of Acid Red 106 powder.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 80 mL of distilled water to the flask.
-
Place a magnetic stir bar in the flask and place it on a magnetic stirrer.
-
Stir the solution until the dye is completely dissolved. Gentle heating may be applied to aid dissolution, but do not boil.
-
Once dissolved, allow the solution to cool to room temperature.
-
Add distilled water to bring the final volume to 100 mL.
-
Filter the solution through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
Store the stock solution in a well-labeled, airtight amber glass bottle at room temperature.
Protocol 2: Hypothetical Application of Acid Red 106 as a Cytoplasmic Counterstain in Histology
This protocol outlines a hypothetical procedure for using Acid Red 106 as a cytoplasmic counterstain for formalin-fixed, paraffin-embedded tissue sections, analogous to the use of Eosin Y in a standard Hematoxylin and Eosin (H&E) staining protocol.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Hematoxylin solution (e.g., Harris's or Mayer's)
-
Acid Red 106 Staining Solution (0.1% - 0.5% w/v, prepared by diluting the 1% stock solution in distilled water with 0.5% acetic acid)
-
Differentiating solution (e.g., 0.5-1.0% acid alcohol)
-
Bluing agent (e.g., Scott's tap water substitute or running tap water)
-
Dehydrating solutions (graded alcohols: 70%, 95%, 100%)
-
Clearing agent (e.g., xylene or xylene substitute)
-
Mounting medium and coverslips
Procedure:
-
Nuclear Staining:
-
Immerse slides in hematoxylin solution for 3-5 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in acid alcohol for a few seconds to remove excess hematoxylin.
-
Rinse thoroughly in running tap water.
-
Blue the sections in a suitable bluing agent for 30-60 seconds.
-
Rinse in distilled water.
-
-
Cytoplasmic Staining:
-
Immerse slides in the Acid Red 106 staining solution for 1-3 minutes.
-
Rinse briefly in distilled water to remove excess stain.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through graded alcohols (e.g., 95% ethanol for 1 minute, followed by two changes of 100% ethanol for 1 minute each).
-
Clear the sections in two changes of xylene or a xylene substitute for 2 minutes each.
-
-
Mounting:
-
Apply a drop of mounting medium to the tissue section and coverslip.
-
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, muscle, connective tissue: Shades of Red/Pink
Optimization: The concentration of the Acid Red 106 staining solution and the staining time are critical parameters that will need to be optimized based on the tissue type and desired staining intensity.
Protocol 3: Hypothetical Application of Acid Red 106 for a Total Protein Quantification Assay
This protocol describes a hypothetical colorimetric assay for total protein quantification based on the principle of dye-protein binding, similar to the Bradford assay. The binding of Acid Red 106 to proteins is expected to cause a shift in its absorbance maximum, which can be measured spectrophotometrically.
Materials:
-
Acid Red 106 Assay Reagent (e.g., 0.01% w/v Acid Red 106 in an acidic buffer, such as 8.5% phosphoric acid and 5% ethanol. This will require significant optimization).
-
Protein standards (e.g., Bovine Serum Albumin, BSA, at various known concentrations).
-
Unknown protein samples.
-
Spectrophotometer and cuvettes or a microplate reader.
Procedure:
-
Preparation of Standards:
-
Prepare a series of protein standards with known concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL) by diluting a stock solution of BSA.
-
-
Assay:
-
Pipette a small volume (e.g., 10 µL) of each standard and unknown sample into separate test tubes or microplate wells.
-
Add a larger volume (e.g., 200 µL) of the Acid Red 106 Assay Reagent to each tube/well.
-
Mix well and incubate at room temperature for a specified time (e.g., 5-10 minutes). This incubation time will require optimization.
-
-
Measurement:
-
Measure the absorbance of each sample at the wavelength of maximum absorbance for the protein-dye complex. This wavelength will need to be determined experimentally (likely between 550-650 nm).
-
-
Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.
-
Optimization: The composition of the assay reagent (dye concentration, acid, and co-solvents) and the incubation time are critical for the sensitivity and linearity of the assay and must be thoroughly optimized.
Visualizations
Workflow for Preparing Acid Red 106 Staining Solution
Caption: Preparation of 1% Acid Red 106 Stock Solution.
Hypothetical Signaling Pathway for Dye-Protein Interaction in a Protein Assay
Caption: Dye-Protein Interaction in Protein Assay.
Disclaimer
The protocols provided herein are hypothetical and intended for research purposes only. They are based on the general principles of acid dye staining and have not been validated for specific applications. Researchers should perform their own optimization and validation studies to ensure the suitability of these methods for their particular experimental needs. Always consult the relevant Safety Data Sheet (SDS) for Acid Red 106 before handling.
References
Application Notes and Protocols for Total Protein Staining on PVDF Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visualizing total protein on a polyvinylidene difluoride (PVDF) membrane post-transfer is a critical step in western blotting and other protein analysis workflows. It serves as a confirmation of successful protein transfer from the gel to the membrane and can be used for assessing loading consistency across lanes. While various stains are available, red acidic dyes offer a reversible staining option, allowing for subsequent immunodetection.
Data Presentation: Comparison of Common Stains for PVDF Membranes
For researchers selecting a staining method, the following table summarizes the key quantitative parameters for three common protein stains used with PVDF membranes.
| Feature | Ponceau S | Coomassie Brilliant Blue R-250 | Amido Black 10B |
| Stain Solution Concentration | 0.1% - 2% (w/v) in 1% - 5% (v/v) acetic acid | 0.025% - 0.1% (w/v) in 40% - 50% (v/v) methanol, 7% - 10% (v/v) acetic acid | 0.1% (w/v) in 10% (v/v) acetic acid |
| Staining Time | 1 - 10 minutes | 1 - 15 minutes | 1 - 5 minutes |
| Destaining Solution | Deionized Water or TBST | 40% - 50% (v/v) methanol, 7% - 10% (v/v) acetic acid | 5% - 10% (v/v) acetic acid |
| Destaining Time | 1 - 10 minutes (until background is clear) | 5 - 20 minutes | 3 - 10 minutes (multiple washes) |
| Reversibility | Yes | Generally considered irreversible, though some protocols exist for destaining. | Yes |
| Sensitivity | Lower (detects >200 ng) | Higher (detects >50 ng) | Moderate |
Experimental Protocols
Protocol 1: Reversible Staining of PVDF Membranes with Ponceau S
This protocol describes a standard method for the rapid and reversible staining of proteins on PVDF membranes using Ponceau S. This allows for the visualization of protein bands to confirm transfer efficiency before proceeding with immunoblotting.
Materials:
-
PVDF membrane with transferred proteins
-
Ponceau S staining solution (0.1% w/v Ponceau S in 5% v/v acetic acid)
-
Deionized water
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Shallow trays for incubation and washing
-
Orbital shaker
Procedure:
-
Post-Transfer Wash: Following electrophoretic transfer, wash the PVDF membrane briefly with deionized water to remove any residual transfer buffer.
-
Staining: Immerse the membrane in the Ponceau S staining solution and incubate for 5-10 minutes at room temperature with gentle agitation on an orbital shaker.[1]
-
Initial Destain and Visualization: Remove the staining solution and wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[1] At this stage, the membrane can be imaged to document the transfer efficiency.
-
Complete Destaining: To proceed with immunodetection, the Ponceau S stain must be completely removed. Wash the membrane with several changes of TBST for 5 minutes each until the membrane is completely destained. The red color of the protein bands will disappear.
-
Blocking: The membrane is now ready for the blocking step of the western blotting protocol.
Visualizations
Experimental Workflow for PVDF Membrane Staining
The following diagram illustrates the general workflow for staining proteins on a PVDF membrane.
Caption: General workflow for staining and destaining of PVDF membranes.
Logical Relationship of Staining Components
This diagram shows the interaction between the key components in the staining process.
Caption: Interaction of components in reversible protein staining.
References
Application Notes & Protocols: Staining Proteins with Acid Red 106
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acid Red 106 is a water-soluble, red anionic dye belonging to the single azo class of compounds.[1][2] Its chemical properties, particularly its possession of sulfonic acid groups, make it a candidate for use as a protein stain in various life science applications.[3][4] Similar to other acid dyes like Ponceau S (Acid Red 112) and Coomassie Brilliant Blue, Acid Red 106 is expected to bind to proteins through electrostatic interactions with positively charged amino acid residues (such as lysine and arginine) and non-covalent interactions with non-polar regions.[3][5][6] This binding is most effective under acidic conditions, which protonate the amino groups on the protein, creating cationic sites for the anionic dye to bind.[4][6]
These application notes provide two detailed, proposed protocols for the use of Acid Red 106 as a protein stain:
-
Protocol 1: A rapid, reversible method for staining proteins on transfer membranes (e.g., nitrocellulose, PVDF), analogous to Ponceau S staining. This is primarily used to verify successful protein transfer during Western blotting procedures.
-
Protocol 2: A more sensitive, non-reversible method for staining proteins within polyacrylamide gels (SDS-PAGE), analogous to Coomassie Brilliant Blue staining.
Disclaimer: The following protocols are proposed based on the general principles of protein staining with acid dyes. Researchers should consider these as starting points and may need to perform further optimization for their specific applications.
Physicochemical Properties of Acid Red 106
| Property | Value | Reference |
| C.I. Name | Acid Red 106 | [1][7] |
| CAS Number | 6844-74-2 | [2][8][9] |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | [1][2][9] |
| Molecular Weight | 621.57 g/mol | [1][2][8] |
| Appearance | Red powder | [10] |
| Solubility | Soluble in water, soluble in ethanol, slightly soluble in acetone. | [1][10] |
Comparative Analysis of Protein Stains
The following table summarizes the performance characteristics of common protein stains and provides projected, theoretical values for Acid Red 106 for comparison.
| Parameter | Acid Red 106 (Theoretical) | Ponceau S (Acid Red 112) | Coomassie Blue R-250 | Silver Staining |
| Application | Membranes & Gels | Membranes | Gels | Gels |
| Detection Limit | ~100-200 ng | ~100-250 ng | ~30-100 ng | ~0.5-5 ng |
| Linear Dynamic Range | Moderate | Moderate | Narrow to Moderate | Narrow |
| Staining Time | 1-10 min (Membrane); 30-60 min (Gel) | 1-10 min | 30-60 min | 30-90 min |
| Destaining Time | 1-5 min (Membrane); 60+ min (Gel) | 1-5 min | 60+ min | Not typically required |
| Reversibility | Reversible (Membrane) | Yes (with water) | No | No |
| Mass Spec. Compatibility | Yes (from membrane) | Yes | Yes (with destaining) | No (typically) |
Mechanism of Action: Acid Dye Staining
Acid dyes, including Acid Red 106, are anionic. In an acidic environment (low pH), the primary amine groups (-NH₂) on proteins become protonated, acquiring a positive charge (-NH₃⁺). The negatively charged sulfonate groups (-SO₃⁻) on the dye molecule then form strong electrostatic interactions with these positively charged sites on the protein, resulting in a visible protein-dye complex.
Experimental Protocols
Protocol 1: Rapid, Reversible Staining of Proteins on Membranes
This protocol is designed for the quick verification of protein transfer to nitrocellulose or PVDF membranes after a Western blot transfer. The staining is reversible, allowing for subsequent immunodetection.
A. Materials Required:
-
Acid Red 106 (powder)
-
Glacial Acetic Acid
-
Deionized Water
-
Membrane with transferred proteins (Nitrocellulose or PVDF)
-
Shallow staining tray
-
Orbital shaker
B. Solution Preparation:
-
Staining Solution (0.1% w/v Acid Red 106 in 5% v/v Acetic Acid):
-
Dissolve 0.1 g of Acid Red 106 powder in 80 mL of deionized water.
-
Add 5 mL of glacial acetic acid.
-
Adjust the final volume to 100 mL with deionized water.
-
Mix thoroughly. The solution is stable at room temperature for several months.
-
-
Destaining Solution: Deionized water.
C. Staining Procedure:
-
Following protein transfer, place the membrane in a clean staining tray.
-
Briefly rinse the membrane with deionized water to remove any residual transfer buffer.
-
Add a sufficient volume of Staining Solution to fully submerge the membrane.
-
Incubate for 2-5 minutes at room temperature with gentle agitation on an orbital shaker.
-
Pour off the Staining Solution (it can be reused several times).
-
Rinse the membrane with deionized water (Destaining Solution) for 1-2 minutes, or until the protein bands are clearly visible against a faint background.
-
Image the membrane to document the transfer efficiency.
-
To completely remove the stain for subsequent immunodetection, wash the membrane with several changes of deionized water or TBS-T/PBS-T until the red color is gone.
Protocol 2: Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)
This protocol is for achieving higher sensitivity staining of protein bands directly within a polyacrylamide gel. This method fixes the proteins in the gel and is considered non-reversible.
A. Materials Required:
-
Acid Red 106 (powder)
-
Methanol
-
Glacial Acetic Acid
-
Deionized Water
-
Polyacrylamide gel post-electrophoresis
-
Staining tray
-
Orbital shaker
B. Solution Preparation:
-
Fixing/Destain Solution (40% Methanol, 10% Acetic Acid):
-
To prepare 500 mL: Mix 200 mL of methanol, 50 mL of glacial acetic acid, and 250 mL of deionized water.
-
-
Staining Solution (0.1% w/v Acid Red 106 in Fixing Solution):
-
Dissolve 0.25 g of Acid Red 106 in 250 mL of Fixing/Destain Solution.
-
Mix thoroughly until the dye is completely dissolved. Filter if necessary.
-
Store at room temperature.
-
C. Staining Procedure:
-
After electrophoresis, place the gel in a clean staining tray.
-
Add enough Fixing/Destain Solution to cover the gel. Incubate for 15-30 minutes with gentle agitation. This step fixes the proteins within the gel matrix.
-
Decant the fixing solution. Add the Staining Solution to fully submerge the gel.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Pour off the Staining Solution.
-
Add fresh Fixing/Destain Solution to the gel. Agitate gently. Replace the destain solution every 30-60 minutes until the protein bands are sharp and the background is clear.
-
The gel can be stored in deionized water and imaged.
Experimental Workflow
The following diagram illustrates the typical workflow for a Western blot experiment, highlighting where the reversible Acid Red 106 membrane staining protocol is integrated.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. C.I. Acid Red 106, disodium salt | C23H17N3Na2O9S3 | CID 62622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How Acid Dye Works [dharmatrading.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Mechanism of dye binding in the protein assay using eosin dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid dye - Wikipedia [en.wikipedia.org]
- 7. khushidyechem.com [khushidyechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ACID RED 106 CAS#: 6844-74-2 [m.chemicalbook.com]
- 10. sdinternational.com [sdinternational.com]
Application Notes and Protocols for C.I. Acid Red 106 in In Situ Hybridization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the potential use of C.I. Acid Red 106 as a counterstain in both chromogenic in situ hybridization (CISH) and fluorescent in situ hybridization (FISH). While this compound is not a traditionally cited counterstain for ISH, these protocols are based on established principles of in situ hybridization and the general use of acid dyes in histological staining. Researchers should note that optimization of these protocols for specific tissues and probes is essential.
Introduction to this compound
This compound is a red, water-soluble anionic dye.[1] In histological applications, acid dyes are typically used to stain basic cellular components such as the cytoplasm and connective tissues, providing a contrast to nuclear stains. The staining mechanism relies on the electrostatic interaction between the negatively charged dye molecules and positively charged proteins in the tissue.[2] While its use in ISH is not established, its properties suggest it could serve as a post-hybridization counterstain to provide morphological context to the hybridization signal. Some acid red dyes also possess fluorescent properties, suggesting a potential, though unverified, application as a fluorescent counterstain in FISH.[3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below for reference.
| Property | Value |
| C.I. Name | Acid Red 106 |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ |
| Molecular Weight | 621.57 g/mol |
| CAS Number | 6844-74-2 |
| Solubility | Soluble in water (red solution), soluble in ethanol (red solution), slightly soluble in acetone. |
Chromogenic In Situ Hybridization (CISH) Protocol with this compound Counterstain
This protocol outlines the use of this compound as a cytoplasmic counterstain following the detection of a hybridization signal with a chromogenic substrate.
Experimental Workflow for CISH
Caption: Workflow for Chromogenic In Situ Hybridization (CISH) with this compound counterstaining.
CISH Protocol Table
| Step | Reagent/Parameter | Incubation Time | Temperature | Notes |
| 1. Deparaffinization & Rehydration | Xylene | 2 x 5 min | Room Temp. | --- |
| 100% Ethanol | 2 x 3 min | Room Temp. | --- | |
| 95% Ethanol | 2 x 3 min | Room Temp. | --- | |
| 70% Ethanol | 1 x 3 min | Room Temp. | --- | |
| Deionized Water | Rinse | Room Temp. | --- | |
| 2. Pretreatment | Protease Solution | 10-30 min | 37°C | Optimize time for tissue type. |
| 3. Probe Hybridization | ISH Probe in Hybridization Buffer | Overnight | 37-65°C | Temperature depends on probe. |
| 4. Post-Hybridization Washes | Stringency Wash Buffers (e.g., SSC) | Variable | Variable | Follow probe manufacturer's recommendations. |
| 5. Signal Detection | Blocking Solution | 30 min | Room Temp. | --- |
| Enzyme-Conjugated Antibody | 30-60 min | Room Temp. | --- | |
| Chromogenic Substrate (e.g., DAB) | 5-15 min | Room Temp. | Monitor color development. | |
| 6. Counterstaining | This compound Solution (0.1-0.5% w/v in 1% Acetic Acid) | 1-5 min | Room Temp. | Optimize concentration and time for desired intensity. |
| Deionized Water | Brief Rinse | Room Temp. | To remove excess stain. | |
| 7. Dehydration & Clearing | 95% Ethanol | 2 x 1 min | Room Temp. | --- |
| 100% Ethanol | 2 x 2 min | Room Temp. | --- | |
| Xylene | 2 x 5 min | Room Temp. | --- | |
| 8. Mounting | Permanent Mounting Medium | --- | Room Temp. | Apply coverslip. |
Fluorescent In Situ Hybridization (FISH) Protocol with this compound Counterstain
This protocol describes a hypothetical application of this compound as a fluorescent counterstain in FISH. Crucially, the fluorescent properties (excitation and emission spectra) of this compound are not well-documented for microscopy and must be determined empirically by the user.
Principle of Fluorescent In Situ Hybridization
Caption: The basic principle of Fluorescent In Situ Hybridization (FISH).
Experimental Workflow for FISH
References
C.I. Acid Red 106 as a Counterstain in Histology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of histology, counterstaining is a critical step that provides contrast to the primary stain, allowing for the clear differentiation of various cellular and extracellular components. While hematoxylin is the most common primary stain used to visualize cell nuclei, a counterstain is essential to highlight the cytoplasm, connective tissue, and other structures. Acid dyes, which are anionic, bind to cationic components in the tissue, such as proteins in the cytoplasm and extracellular matrix.
This document provides detailed application notes and a generalized protocol for the potential use of C.I. Acid Red 106 as a counterstain in histological preparations. It is important to note that while this compound is an acid dye with properties that suggest its suitability as a counterstain, specific established protocols for its use in histology are not widely documented in scientific literature. The information presented here is based on the general principles of acid dye counterstaining and may require optimization for specific applications.
Principle of Acid Dye Counterstaining
Acid dyes, like this compound, carry a negative charge (anionic). In a typical histological staining procedure following nuclear staining with a basic dye like hematoxylin (which is cationic and stains acidic structures like the nucleus blue/purple), the tissue is subjected to the acid dye solution. The anionic acid dye molecules are attracted to and bind with the positively charged (cationic or acidophilic) components of the tissue. These primarily include proteins in the cytoplasm, muscle fibers, and collagen, which subsequently appear in shades of red or pink, providing a distinct contrast to the blue-stained nuclei.[1][2]
Application Notes
This compound, a water-soluble red dye, can theoretically be employed as a counterstain in various histological applications, including:
-
Routine Histology (H&E-type staining): As a substitute for Eosin in a Hematoxylin and Eosin (H&E) staining protocol to provide red to pink staining of the cytoplasm and extracellular matrix.
-
Trichrome Stains: Potentially as a component in trichrome staining methods to differentiate muscle and collagen.
-
Immunohistochemistry (IHC): As a background stain to provide context to the localization of specific antigens, particularly when using chromogens that produce a brown or blue precipitate.[3]
Considerations for Use:
-
Optimal Concentration: The ideal concentration of the this compound staining solution will need to be determined empirically. A starting point could be a 0.5% to 1.0% aqueous solution.
-
Staining Time: The duration of staining will influence the intensity. This can range from 30 seconds to 5 minutes and should be optimized based on the tissue type and desired outcome.
-
Differentiation: A brief wash in a weak acid solution (e.g., 0.2% acetic acid) may be necessary to remove excess stain and improve differentiation.
-
pH of Staining Solution: The pH of the this compound solution can affect staining intensity and selectivity. Adjusting the pH, typically towards the acidic side, may enhance staining.
Comparative Data of Common Acid Counterstains
As specific quantitative data for this compound in histology is unavailable, the following table summarizes the properties of commonly used acid counterstains for comparison.
| Counterstain | C.I. Number | Color of Cytoplasm/Connective Tissue | Typical Concentration | Typical Staining Time |
| Eosin Y | 45380 | Pink to Red | 0.5 - 1.0% aqueous or alcoholic | 30 seconds - 2 minutes |
| Acid Fuchsin | 42685 | Deep Red to Magenta | 0.1 - 0.5% aqueous | 1 - 5 minutes |
| Orange G | 16230 | Orange | 0.2 - 1.0% aqueous | 1 - 5 minutes |
| Light Green SF Yellowish | 42095 | Green | 0.1 - 0.2% aqueous | 1 - 3 minutes |
| Aniline Blue | 42780 | Blue | 0.5 - 2.5% aqueous | 1 - 5 minutes |
Experimental Protocol: General Procedure for Acid Dye Counterstaining (Adaptable for this compound)
This protocol describes a general workflow for using an acid dye as a counterstain on paraffin-embedded tissue sections that have been previously stained with hematoxylin.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Harris's Hematoxylin solution (or other suitable hematoxylin)
-
Acid Alcohol (1% HCl in 70% ethanol)
-
Scott's Tap Water Substitute or Ammonia Water
-
This compound Staining Solution (e.g., 0.5% aqueous solution)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene (or a xylene substitute)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes of 5 minutes each).
-
Transfer through 100% ethanol (2 changes of 3 minutes each).
-
Transfer through 95% ethanol (2 minutes).
-
Transfer through 70% ethanol (2 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Immerse slides in Harris's Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% Acid Alcohol (a few quick dips).
-
Wash in running tap water.
-
Blue in Scott's Tap Water Substitute or ammonia water for 30-60 seconds.
-
Wash in running tap water.
-
-
Counterstaining with this compound:
-
Immerse slides in the this compound staining solution for 1-3 minutes (this step requires optimization).
-
Briefly rinse in distilled water to remove excess stain.
-
(Optional) Differentiate in 0.2% acetic acid for a few seconds if overstaining occurs.
-
Rinse in tap water.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols: 95% ethanol (1 minute), 100% ethanol (2 changes of 2 minutes each).
-
Clear in xylene (2 changes of 5 minutes each).
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Blue to purple
-
Cytoplasm, Muscle, Keratin: Shades of red to pink
-
Collagen and Erythrocytes: Shades of red to pink
Histological Staining Workflow
The following diagram illustrates the general workflow for histological staining of paraffin-embedded tissues, including the counterstaining step.
Caption: General workflow for histological staining of paraffin-embedded tissues.
Signaling Pathway of Staining
The following diagram illustrates the logical relationship of dye binding in a typical histological staining procedure using a basic dye (hematoxylin) and an acid dye (like this compound).
References
Unveiling Protein Transfer Efficiency: A Protocol for Reversible Staining
For researchers, scientists, and drug development professionals, confirming the successful transfer of proteins from a gel to a membrane is a critical checkpoint in the Western blot workflow. Reversible protein staining allows for this verification without interfering with subsequent immunodetection. While various dyes are utilized for this purpose, this document provides a detailed protocol for a widely used reversible staining agent, Ponceau S, and discusses other common staining methods.
It is important to note that Acid Red 106 is a red azo dye, but its application as a reversible protein stain for Western blot membranes is not documented in scientific literature. Therefore, this document will focus on the established and reliable method of reversible protein staining using Ponceau S.
Application Notes: The Role of Reversible Staining
Reversible total protein staining serves as a crucial quality control step in Western blotting. It allows for the visualization of all transferred proteins on the membrane, enabling the assessment of transfer efficiency across the blot. This is vital for ensuring that any observed differences in the protein of interest are due to biological variation rather than technical inconsistencies in the transfer process. Staining the membrane after transfer makes it possible to quickly and easily identify any problems such as incomplete or uneven transfers, or artifacts due to the presence of air bubbles, before probing the blot with antibodies.[1]
Ponceau S is a negatively charged red dye that binds to the positively charged amino groups of proteins.[2][3] This interaction is non-covalent and can be easily reversed by washing the membrane with a slightly alkaline buffer, ensuring that the stain does not interfere with subsequent antibody binding.
Comparative Analysis of Common Protein Stains
While Ponceau S is a popular choice for reversible staining, other dyes are also used for total protein visualization on blots. The choice of stain often depends on the desired sensitivity, the need for reversibility, and compatibility with downstream applications.
| Stain | Type | Reversibility | Typical Sensitivity | Advantages | Disadvantages |
| Ponceau S | Anionic Azo Dye | Reversible | ~200-250 ng[3][4] | Quick, inexpensive, does not interfere with immunodetection.[1][2] | Lower sensitivity compared to other stains, can fade over time.[5] |
| MemCode™ | Copper-based | Reversible | High | More sensitive than Ponceau S, produces stable turquoise bands. | More expensive than Ponceau S. |
| Coomassie Brilliant Blue | Anionic Dye | Irreversible (on PVDF) | ~50 ng[3] | High sensitivity, inexpensive. | Generally irreversible, can interfere with antibody binding.[3] |
| Amido Black | Anionic Dye | Reversible (with effort) | ~50 ng | Similar sensitivity to Coomassie Blue. | Can be more difficult to completely destain than Ponceau S. |
| SYPRO Ruby | Fluorescent Dye | Reversible | High | Very sensitive, broad linear dynamic range. | Requires a fluorescence imager for visualization. |
Experimental Protocol: Reversible Protein Staining with Ponceau S
This protocol details the steps for staining a nitrocellulose or PVDF membrane with Ponceau S to visualize transferred proteins.
Materials
-
Ponceau S Staining Solution (0.1% (w/v) Ponceau S in 5% (v/v) acetic acid)
-
Deionized (DI) water
-
Tris-buffered saline with Tween 20 (TBST) or Phosphate-buffered saline with Tween 20 (PBST)
-
Shallow tray for staining
-
Orbital shaker
Procedure
-
Post-Transfer Wash: After completing the protein transfer, briefly rinse the membrane in DI water to remove any residual transfer buffer.
-
Staining: Place the membrane in a clean tray and add a sufficient volume of Ponceau S Staining Solution to completely submerge the membrane.
-
Incubation: Incubate the membrane for 1-5 minutes at room temperature with gentle agitation on an orbital shaker. Protein bands should become visible as red bands.
-
Background Destain: Pour off the Ponceau S solution (it can be reused several times). Wash the membrane with DI water for 1-2 minutes with gentle agitation to reduce the background staining and enhance the visibility of the protein bands.
-
Imaging: Image the stained membrane to document the transfer efficiency. This can be done using a standard gel documentation system or a flatbed scanner. It is important to capture this image before proceeding, as the stain will be removed.
-
Destaining: To completely remove the Ponceau S stain, wash the membrane with several changes of TBST or PBST until the red color is no longer visible. This typically takes 5-10 minutes. The membrane is now ready for the blocking step and subsequent immunodetection.
Experimental workflow for reversible protein staining.
Signaling Pathway Visualization in Drug Development
The reliable quantification of protein expression is fundamental in drug development for understanding disease mechanisms and evaluating drug efficacy. For instance, studying signaling pathways like the MAPK/ERK pathway, which is often dysregulated in cancer, relies on accurate Western blot analysis.
Simplified MAPK/ERK signaling pathway.
Accurate quantification of key proteins such as phosphorylated ERK (p-ERK) relative to total ERK is essential. Reversible staining ensures that the normalization of p-ERK levels to the total protein loaded in each lane is accurate, providing confidence that observed changes are a direct result of the drug treatment rather than loading artifacts. This robust methodology is critical for making informed decisions in the drug development pipeline.
References
Application Notes and Protocols for C.I. Acid Red 106 Destaining
Introduction
Data Presentation: Components of a General Acid Dye Destaining Solution
The effectiveness of a destaining solution relies on the synergistic action of its components. The following table summarizes the typical components and their functions in a destaining solution suitable for anionic dyes.
| Component | Typical Concentration Range | Function | Notes |
| Methanol or Ethanol | 30-50% (v/v) | Dye Solubilization & Protein Fixation | Methanol is effective but toxic; ethanol is a safer alternative.[6] Both help to strip the unbound dye from the gel matrix and further fix the proteins. |
| Acetic Acid (Glacial) | 7-10% (v/v) | Protein Precipitation & Dye Removal | The acidic environment helps to keep proteins precipitated within the gel matrix, preventing their diffusion. It also aids in removing the negatively charged dye from the gel.[3] |
| Deionized Water | 40-60% (v/v) | Solvent | Serves as the solvent for the other components and facilitates the diffusion of unbound dye out of the gel.[7] |
Experimental Protocols
This section outlines a detailed methodology for a general destaining procedure that can be adapted for gels stained with C.I. Acid Red 106.
Materials
-
Stained polyacrylamide gel
-
Destaining Solution (e.g., 40% Methanol, 10% Acetic Acid, 50% Water)
-
Shaking or rocking platform
-
Gel documentation system
Protocol
-
Preparation of Destaining Solution: Prepare the destaining solution according to the formulation in the table above. For 1 liter of destaining solution, combine 400 mL of methanol, 100 mL of glacial acetic acid, and 500 mL of deionized water.
-
Initial Washing (Optional): After the staining step, briefly rinse the gel with deionized water to remove excess staining solution from the surface.
-
Destaining:
-
Place the stained gel in a clean container and add a sufficient volume of destaining solution to fully immerse the gel (typically 50-100 mL for a mini-gel).
-
Place the container on a shaking or rocking platform and agitate gently.
-
The destaining time can vary from a few hours to overnight, depending on the gel thickness and the intensity of the background stain.[3]
-
-
Monitoring and Solution Change:
-
Monitor the destaining progress periodically. The background of the gel should become progressively clearer, while the protein bands retain the dye.
-
For rapid destaining, the solution can be changed with a fresh volume of destaining solution every 1-2 hours.[3] Placing a piece of laboratory wipe or sponge in the corner of the container can help absorb the free dye from the solution, reducing the number of solution changes required.[7]
-
-
Final Washing and Storage:
-
Once the desired background clarity is achieved, decant the destaining solution.
-
Wash the gel with deionized water to remove any residual destaining solution.
-
The destained gel can be stored in deionized water or a solution of 5-7% acetic acid to maintain the visibility of the protein bands. For long-term storage, the gel can be sealed in a plastic bag to prevent it from drying out.
-
Visualizations
Experimental Workflow for Protein Gel Staining and Destaining
Caption: General workflow for protein gel staining and destaining.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. specialchem.com [specialchem.com]
- 3. How to Stain and Destain a Protein Gel with Coomassie [synapse.patsnap.com]
- 4. Visualization of proteins in SDS PAGE gels [qiagen.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
Quantifying Protein on Membranes: An Application Note and Protocol Using Acid Red 106
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of proteins immobilized on membranes is a critical step in various analytical and preparative applications, including Western blotting, dot blotting, and protein sequencing. While several methods exist for protein quantification, a simple, rapid, and cost-effective staining method offers significant advantages for routine laboratory work. This application note describes a method for the quantification of proteins on nitrocellulose and PVDF membranes using Acid Red 106, a readily available anionic dye.
This method is based on the well-established principle of protein staining with anionic dyes, such as Ponceau S.[1][2][3] Acid Red 106, a structural analog of Ponceau S, is expected to bind electrostatically to the positively charged amino groups and non-covalently to non-polar regions of proteins.[1] The bound dye can then be eluted and quantified spectrophotometrically, providing a linear response with respect to the amount of protein. This method offers a reversible and non-destructive alternative to other staining techniques, allowing for subsequent immunodetection or other downstream applications.
Principle of the Method
The quantification of proteins on membranes using Acid Red 106 follows a straightforward workflow:
-
Binding: The membrane containing the immobilized proteins is incubated with an acidic solution of Acid Red 106. The low pH of the solution ensures that the proteins are protonated, facilitating the binding of the anionic dye.
-
Washing: Unbound dye is removed by washing the membrane with a dilute acid solution.
-
Elution: The dye bound to the proteins is eluted using a basic solution, which neutralizes the positive charges on the proteins and releases the dye into the solution.
-
Quantification: The absorbance of the eluted dye is measured using a spectrophotometer. The amount of protein is then determined by comparing the absorbance to a standard curve generated with a protein of known concentration.
Data Presentation
Table 1: Reagents and Solutions
| Reagent/Solution | Composition | Storage |
| Acid Red 106 Staining Solution | 0.1% (w/v) Acid Red 106 in 5% (v/v) Acetic Acid | Room Temperature |
| Wash Solution | 5% (v/v) Acetic Acid in deionized water | Room Temperature |
| Elution Buffer | 0.1 M NaOH | Room Temperature |
| Protein Standard | Bovine Serum Albumin (BSA) at 1 mg/mL | 4°C |
Table 2: Expected Quantitative Performance
| Parameter | Expected Value | Notes |
| Linear Range | 1 - 50 µg | Expected to be similar to Ponceau S-based assays. |
| Limit of Detection | ~250 ng | Based on the reported sensitivity for Ponceau S.[4] |
| Wavelength of Maximum Absorbance (λmax) | ~520 - 530 nm | To be determined empirically for eluted Acid Red 106. |
| Reproducibility (CV%) | < 10% | Dependent on consistent pipetting and washing steps. |
Experimental Protocols
Protocol 1: Preparation of a Standard Curve
-
Prepare a series of protein standards by diluting the 1 mg/mL BSA stock solution with deionized water to final concentrations ranging from 0.1 mg/mL to 1 mg/mL.
-
Spot 1 µL of each standard onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Proceed with the staining and elution protocol as described in Protocol 2.
-
Plot the absorbance of the eluted dye versus the known amount of protein for each standard.
-
Perform a linear regression analysis to determine the equation of the line and the R² value.
Protocol 2: Staining, Elution, and Quantification of Protein on Membranes
-
Staining:
-
Washing:
-
Decant the staining solution.
-
Wash the membrane with the Wash Solution for 1-2 minutes with gentle agitation.
-
Repeat the wash step two more times to remove all background staining.
-
-
Elution:
-
Carefully excise the stained protein bands or spots from the membrane.
-
Place each membrane piece into a separate microcentrifuge tube.
-
Add a defined volume of Elution Buffer (e.g., 500 µL) to each tube, ensuring the membrane piece is fully submerged.
-
Incubate for 10-15 minutes at room temperature with vigorous vortexing to elute the dye.
-
Centrifuge the tubes briefly to pellet the membrane pieces.
-
-
Quantification:
-
Transfer the supernatant containing the eluted dye to a clean cuvette or a 96-well plate.
-
Measure the absorbance at the predetermined λmax (e.g., 529 nm, as a starting point based on Ponceau S).[1]
-
Use the standard curve generated in Protocol 1 to determine the amount of protein in the sample.
-
Mandatory Visualizations
Caption: Experimental workflow for protein quantification.
Caption: Principle of the quantification method.
Discussion and Troubleshooting
-
Choice of Membrane: Both nitrocellulose and PVDF membranes are compatible with this staining method. However, nylon membranes are not recommended due to their positive charge, which can lead to high background staining.[6]
-
Linearity and Sensitivity: The linear range and sensitivity of the assay should be empirically determined for the specific protein of interest and the experimental conditions. The expected linear range is between 1 and 50 µg of protein. For proteins with low abundance, it is advisable to load a sufficient amount to be within the detection limit of the assay, which is expected to be around 250 ng.[4]
-
Reversibility: A key advantage of this method is its reversibility. After quantification, the membrane can be thoroughly washed with a neutral buffer (e.g., TBS-T) to remove the dye, followed by standard blocking and immunodetection procedures.[1][7]
-
Troubleshooting:
-
High Background: Incomplete washing or the use of an inappropriate membrane type can lead to high background. Ensure thorough washing and use only nitrocellulose or PVDF membranes.
-
Low Signal: This may be due to low protein amounts, incomplete staining, or excessive washing. Ensure that the protein amount is within the detection range and optimize staining and washing times.
-
Non-linear Standard Curve: Inaccurate pipetting of standards, incomplete elution of the dye, or saturation of the protein binding sites on the membrane can result in a non-linear standard curve. Ensure accurate preparation of standards and complete elution. If saturation is suspected, reduce the amount of protein loaded.
-
Conclusion
The use of Acid Red 106 provides a simple, rapid, and economical method for the quantification of proteins on membranes. By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible quantitative data. The reversibility of the staining also allows for subsequent analysis of the same membrane, making it a versatile tool in the protein analysis workflow.
References
- 1. conductscience.com [conductscience.com]
- 2. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 3. Ponceau S - Wikipedia [en.wikipedia.org]
- 4. biotium.com [biotium.com]
- 5. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. med.wmich.edu [med.wmich.edu]
Application Notes: C.I. Acid Red 106 for Protein Detection in Solution
Introduction
Accurate quantification of protein concentration is a cornerstone of research and development in biology, biochemistry, and pharmaceutical science. While several methods for protein determination exist, dye-binding assays are popular due to their simplicity and speed. This application note describes a hypothetical method for the quantification of proteins in solution using the anionic dye, C.I. Acid Red 106.
Principle of the Method
The proposed assay is based on the principle of dye-protein binding, analogous to established methods like the Bradford assay. This compound is an anionic dye that, under acidic conditions, is postulated to bind to proteins. This interaction is primarily driven by electrostatic forces between the negatively charged sulfonate groups of the dye and the positively charged amino acid residues of the protein (such as lysine, arginine, and histidine), as well as through non-covalent hydrophobic interactions.[1]
Upon binding to a protein, a spectral shift in the dye's maximum absorbance is expected. The intensity of the color change, measured spectrophotometrically, is proportional to the concentration of protein in the sample. By comparing the absorbance of an unknown sample to a standard curve generated from a series of known protein concentrations (e.g., Bovine Serum Albumin - BSA), the protein concentration of the unknown sample can be determined.
Advantages and Limitations
This hypothetical assay is expected to be rapid and simple to perform. However, as with other dye-binding assays, it is anticipated that there will be some protein-to-protein variation in the colorimetric response due to differences in amino acid composition. Additionally, certain substances, such as detergents and strong alkaline buffers, may interfere with the assay.
Experimental Protocols
I. Reagent Preparation
-
This compound Staining Reagent:
-
Dissolve 100 mg of this compound in 50 mL of 95% ethanol.
-
Add 100 mL of 85% (w/v) phosphoric acid.
-
Dilute to a final volume of 1 liter with deionized water.
-
Filter the solution through Whatman No. 1 filter paper and store in a dark bottle at room temperature. The reagent should be stable for several weeks.
-
-
Protein Standard Stock Solution (1 mg/mL):
-
Dissolve 10 mg of Bovine Serum Albumin (BSA) in 10 mL of a suitable buffer (e.g., 0.9% NaCl or Phosphate Buffered Saline, PBS).
-
Store at 4°C.
-
II. Standard Curve Preparation
Prepare a series of protein standards by diluting the 1 mg/mL BSA stock solution with the same buffer used for the unknown protein samples. A typical concentration range for the standards would be from 100 µg/mL to 1000 µg/mL.
III. Assay Procedure - Standard (Test Tube) Protocol
-
Pipette 100 µL of each standard and unknown sample into separate, clearly labeled test tubes.
-
Add 5.0 mL of the this compound Staining Reagent to each tube.
-
Vortex each tube to ensure thorough mixing.
-
Incubate at room temperature for a minimum of 5 minutes. The color is expected to be stable for up to 60 minutes.
-
Measure the absorbance of each standard and unknown sample at the wavelength of maximum absorbance for the protein-dye complex (this would need to be empirically determined, but a starting point would be in the 550-600 nm range). Use a blank containing 100 µL of the buffer and 5.0 mL of the staining reagent to zero the spectrophotometer.
IV. Assay Procedure - Microplate Protocol
-
Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well microplate.
-
Add 250 µL of the this compound Staining Reagent to each well.
-
Mix thoroughly using a microplate shaker for 30 seconds.
-
Incubate at room temperature for a minimum of 5 minutes.
-
Measure the absorbance at the determined optimal wavelength using a microplate reader.
V. Data Analysis
-
Subtract the average absorbance of the blank from the absorbance of each standard and unknown sample.
-
Plot the corrected absorbance values for the protein standards versus their known concentrations (µg/mL).
-
Generate a linear regression line (standard curve) from the plotted data.
-
Use the equation of the line to calculate the protein concentration of the unknown samples based on their corrected absorbance values.
Data Presentation
Table 1: Hypothetical Standard Curve Data for this compound Protein Assay
| BSA Concentration (µg/mL) | Absorbance at 595 nm (Corrected) |
| 0 (Blank) | 0.000 |
| 100 | 0.150 |
| 250 | 0.375 |
| 500 | 0.750 |
| 750 | 1.125 |
| 1000 | 1.500 |
Table 2: Hypothetical Calculation of Unknown Protein Concentration
| Sample | Absorbance at 595 nm (Corrected) | Calculated Concentration (µg/mL) |
| Unknown 1 | 0.600 | 400 |
| Unknown 2 | 0.900 | 600 |
Note: The data presented is illustrative and based on a hypothetical linear response.
Visualizations
Caption: Hypothetical mechanism of this compound binding to protein.
Caption: Experimental workflow for the this compound protein assay.
References
Troubleshooting & Optimization
How to reduce background staining with C.I. Acid Red 106
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background staining when using C.I. Acid Red 106.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in laboratory settings?
This compound is a red, water-soluble, single azo dye.[1][2] While traditionally used in the textile and paper industries, in a laboratory context, it can be employed as a counterstain in histological and immunohistochemical (IHC) procedures to provide contrast to the specific staining of target structures.
Q2: What are the common causes of high background staining with acidic dyes like this compound?
High background staining with acidic dyes is often due to non-specific electrostatic interactions between the negatively charged dye molecules and positively charged tissue components. Key causes include:
-
Incorrect Dye Concentration: An overly concentrated dye solution can lead to excessive, uniform background staining.[3]
-
Inappropriate pH of the Staining Solution: The pH of the staining solution is critical. A pH that is too low can increase the number of positively charged sites in the tissue, leading to stronger non-specific binding.[3]
-
Insufficient Rinsing or Differentiation: Inadequate washing after the staining step may not effectively remove all the unbound or loosely bound dye.[3]
-
Over-staining: Leaving the tissue in the dye solution for too long can result in oversaturation and high background.
-
Issues with Tissue Preparation: Problems such as improper fixation can alter tissue morphology and charge distribution, contributing to non-specific staining.[4][5]
Q3: How does the pH of the this compound staining solution affect background staining?
The pH of the staining solution is a critical factor in controlling background staining. Acidic dyes are anionic (negatively charged) and bind to cationic (positively charged) tissue components, such as collagen and cytoplasm. Lowering the pH of the staining solution increases the number of positively charged amino groups in tissue proteins, which can enhance the binding of the acid dye. While this can increase the intensity of the target stain, a pH that is too low will significantly increase non-specific binding and, consequently, background staining.[3] Therefore, optimizing the pH is essential to achieve a balance between specific staining and low background.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides systematic solutions.
| Problem | Potential Cause | Recommended Solution |
| High, Uniform Background Staining | Dye concentration is too high. | Titrate the this compound concentration. Start with a lower concentration (e.g., 0.1% w/v) and incrementally increase it to find the optimal balance between signal and background.[3] |
| pH of the staining solution is too low. | Increase the pH of the staining solution in small increments (e.g., from 2.5 to 3.0, 3.5). A less acidic environment will reduce non-specific binding. | |
| Staining time is too long. | Reduce the incubation time with the this compound solution. | |
| Inadequate rinsing. | Increase the number and duration of rinsing steps after staining to thoroughly remove excess dye.[3] | |
| Patchy or Uneven Background | Sections dried out during the staining process. | Ensure slides remain in a humidified chamber during all incubation steps.[3] |
| Uneven application of reagents. | Ensure the entire tissue section is consistently covered with the staining solution and subsequent rinsing buffers. | |
| Incomplete deparaffinization. | Use fresh xylene and ensure sufficient time for complete wax removal.[4] | |
| Weak Target Staining with High Background | Poor differentiation step. | Introduce or optimize a differentiation step after staining. This involves a brief rinse in a weak acid solution (e.g., 0.1% acetic acid) to selectively remove the dye from non-target elements.[3] |
| Suboptimal pH. | The pH may be too low, causing overwhelming background that masks the specific stain. Experiment with a higher pH for the this compound solution. |
Experimental Protocols
Protocol 1: Preparation and Optimization of this compound Staining Solution
This protocol outlines the preparation of a stock solution and the subsequent optimization of the working solution's concentration and pH.
Materials:
-
This compound powder
-
Distilled or deionized water
-
Acetic acid (glacial)
-
Sodium hydroxide (for pH adjustment)
-
pH meter
-
Filter paper
Procedure:
-
Prepare a 1% (w/v) Stock Solution:
-
Weigh 1 gram of this compound powder.
-
Dissolve it in 100 ml of distilled water.
-
Stir until fully dissolved. Gentle heating may be applied if necessary.
-
Filter the solution to remove any particulate matter.
-
-
Prepare Working Solutions for Optimization:
-
Prepare a series of dilutions from the stock solution to test different concentrations (e.g., 0.1%, 0.25%, 0.5%).
-
For each concentration, prepare small batches with varying pH levels. Start with a pH of approximately 2.5 by adding a small amount of glacial acetic acid. Create additional batches and adjust the pH upwards (e.g., to 3.0, 3.5, 4.0) using a dilute sodium hydroxide solution.
-
-
Optimization:
-
Use test slides with the tissue of interest to perform the staining procedure with each working solution.
-
Evaluate the staining results microscopically to determine the optimal concentration and pH that provides clear staining of the desired components with minimal background.
-
Protocol 2: this compound Counterstaining in an Immunohistochemistry (IHC) Workflow
This protocol describes the integration of this compound as a counterstain following chromogenic detection in IHC.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides, having already undergone antigen retrieval, blocking, and primary and secondary antibody incubations.
-
Chromogen substrate (e.g., DAB)
-
Optimal this compound working solution (determined from Protocol 1)
-
Distilled water
-
Ethanol series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Chromogen Development: Following incubation with the enzyme-conjugated secondary antibody, apply the chromogen substrate according to the manufacturer's instructions until the desired signal intensity is reached.
-
Washing: Wash the slides thoroughly in running tap water, followed by a rinse in distilled water.
-
Counterstaining:
-
Immerse the slides in the optimized this compound working solution. Incubation times can range from 30 seconds to 5 minutes and should be optimized.
-
-
Rinsing: Briefly rinse the slides in distilled water to remove excess stain.
-
Differentiation (Optional but Recommended):
-
If background is high, briefly dip the slides (1-3 quick dips) in a weak acid solution (e.g., 0.1% acetic acid in water).
-
Immediately stop the differentiation by rinsing thoroughly in running tap water.
-
-
Dehydration:
-
Dehydrate the sections through an ascending series of ethanol concentrations: 70%, 95%, and two changes of 100%.
-
-
Clearing:
-
Clear the sections in two changes of xylene or a xylene substitute.
-
-
Mounting:
-
Apply a coverslip using a permanent mounting medium.
-
Visual Guides
Caption: Troubleshooting workflow for high background staining.
Caption: Effect of pH on acidic dye binding.
References
Technical Support Center: Troubleshooting Uneven Staining with Acid Red 106
This guide provides troubleshooting advice and frequently asked questions for researchers and laboratory professionals encountering uneven staining with Acid Red 106. While Acid Red 106 is primarily an industrial dye, these recommendations are based on established principles of histological staining with acid dyes and are intended to serve as a starting point for protocol optimization in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is Acid Red 106 and what are its basic properties?
Acid Red 106, also known as C.I. Acid Red 106, is a red, water-soluble anionic dye.[1] Its chemical formula is C23H17N3Na2O9S3, and it has a molecular weight of 621.57.[1] It is typically used for dyeing textiles, leather, and paper.[1] In a laboratory setting, as an acid dye, it is expected to bind to basic (acidophilic) components of cells and tissues, such as the cytoplasm, muscle, and collagen.
Q2: What are the general principles of staining with an acid dye like Acid Red 106?
Acid dyes are anionic, meaning they carry a negative charge. In an acidic solution, tissue proteins become positively charged, which facilitates the binding of the negatively charged dye molecules through electrostatic interactions. The intensity and specificity of staining are influenced by factors such as the pH of the staining solution, dye concentration, temperature, and the presence of electrolytes.
Q3: I am not getting any staining with Acid Red 106. What should I check?
If there is a complete absence of staining, consider the following:
-
Incorrect pH of the staining solution: Acid dyes require an acidic environment to effectively bind to tissue components. Ensure the pH of your Acid Red 106 solution is sufficiently low (typically between 4 and 5.5 for acid dyes).
-
Inadequate deparaffinization: Residual paraffin wax on the tissue section will prevent the aqueous dye solution from penetrating the tissue.[2][3] Ensure complete removal of wax by using fresh xylene and sufficient incubation times.
-
Dye solution issues: The dye may not be properly dissolved, or the solution may have degraded. Prepare a fresh staining solution.
-
Fixation issues: Improper or prolonged fixation can alter tissue components and prevent dye binding.
Troubleshooting Guide for Uneven Staining
Uneven staining is a common artifact in histology. The following sections address specific presentations of uneven staining and provide potential causes and solutions.
Q4: My slides have patches of very dark staining and other areas that are too light. What is causing this?
This issue often points to problems in the pre-staining steps of your protocol.
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization | Residual paraffin wax can block the dye from reaching the tissue, resulting in unstained or lightly stained patches.[2][3] Ensure complete paraffin removal by using fresh xylene and adequate deparaffinization times. |
| Inadequate Fixation | Delayed or incomplete fixation can lead to variations in tissue morphology and dye uptake.[4] Ensure the fixative fully penetrates the tissue by using appropriate tissue thickness and fixation times. |
| Uneven Section Thickness | Variations in section thickness will result in different staining intensities.[2] Ensure your microtome is properly maintained and that sectioning technique is consistent. |
| Contamination of Reagents | Water contamination in alcohols or clearing agents can lead to hazy or uneven staining.[3] Use fresh, high-quality reagents and keep containers tightly sealed. |
| Tissue Drying | Allowing the tissue section to dry out at any point during the staining process can cause uneven dye penetration. Keep slides moist throughout the entire procedure. |
Q5: The edges of my tissue section are darkly stained, but the center is pale. Why is this happening?
This "venetian blind" effect is a classic sign of a diffusion problem.
| Potential Cause | Recommended Solution |
| Staining Time Too Short | The dye may not have had sufficient time to penetrate the entire thickness of the tissue section. Increase the incubation time in the Acid Red 106 solution. |
| Dye Concentration Too Low | A low dye concentration may result in the dye being depleted at the edges of the section before it can fully penetrate the center. Try increasing the concentration of the Acid Red 106 solution. |
| Inadequate Agitation | Gentle agitation during staining can help ensure even distribution of the dye. |
| Overly Thick Sections | Thicker sections require longer incubation times for full dye penetration. Aim for a consistent section thickness of 4-5 µm. |
Q6: I'm observing a "splotchy" or mottled staining pattern across the tissue section. What could be the cause?
Splotchy staining can be caused by a variety of factors, from tissue processing to the staining procedure itself.
| Potential Cause | Recommended Solution |
| Poor Reagent Infiltration | During tissue processing, ensure complete dehydration and clearing to allow for proper paraffin infiltration. |
| "Floaters" or Contaminants | Extraneous tissue fragments or debris in the water bath or staining solutions can adhere to the slide and cause staining artifacts.[2] Maintain a clean work environment and filter staining solutions if necessary. |
| Uneven Dewaxing | As with patchy staining, incomplete or uneven removal of paraffin is a common cause.[2][3] |
| Issues with Mounting Medium | If the tissue was not properly cleared before coverslipping, the mounting medium may not be evenly distributed, leading to a mottled appearance. |
Experimental Protocols
The following is a generalized protocol for staining with an acid dye like Acid Red 106. Note: This is a starting point and will likely require optimization for your specific application and tissue type.
Protocol: Staining Paraffin-Embedded Sections with Acid Red 106
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each
-
100% Ethanol: 2 changes, 3 minutes each
-
95% Ethanol: 2 changes, 3 minutes each
-
70% Ethanol: 1 change, 3 minutes
-
Running tap water: 5 minutes
-
-
Staining:
-
Prepare a 0.5% (w/v) solution of Acid Red 106 in 1% acetic acid (aqueous).
-
Immerse slides in the Acid Red 106 solution for 5-10 minutes.
-
-
Differentiation:
-
Rinse slides briefly in 1% acetic acid to remove excess stain.
-
Check microscopically to ensure desired staining intensity.
-
-
Dehydration and Clearing:
-
95% Ethanol: 1 change, 2 minutes
-
100% Ethanol: 2 changes, 3 minutes each
-
Xylene: 2 changes, 5 minutes each
-
-
Coverslipping:
-
Mount with a permanent mounting medium.
-
Visualizations
Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree for uneven staining.
References
Optimizing incubation time for Acid Red 106 staining
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Acid Red 106 for biological staining. As Acid Red 106 is primarily an industrial dye, the following protocols and troubleshooting guides are based on the general principles of acid dye staining in histology. Optimization will be required for specific applications.
Frequently Asked Questions (FAQs)
Q1: What is Acid Red 106 and what is its primary application?
Acid Red 106, also known by its Colour Index number C.I. 18110, is an anionic dye.[1] Its primary established use is in the textile and paper industries. While not a conventional biological stain, its properties as an acid dye suggest potential for staining cytoplasm, muscle, and connective tissue in histological preparations.
Q2: How does Acid Red 106 stain tissue components?
As an acid dye, Acid Red 106 carries a negative charge and binds to components with a positive charge in the tissue. In an acidic solution, proteins in the cytoplasm and connective tissues become positively charged, facilitating the electrostatic attraction with the negatively charged dye molecules.[1] This results in the characteristic red or pink staining of these structures.
Q3: What are the expected results of Acid Red 106 staining?
Acid Red 106 is expected to stain cytoplasm, muscle, and collagen in shades of red or pink. The intensity of the staining will depend on the incubation time, dye concentration, and pH of the staining solution. It is typically used as a counterstain in conjunction with a nuclear stain like hematoxylin, which colors cell nuclei blue or purple.
Q4: Is Acid Red 106 toxic?
Users should always consult the manufacturer's Safety Data Sheet (SDS) before handling Acid Red 106. In general, dye powders should be handled with care to avoid inhalation, ingestion, and skin contact. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[2][3][4][5][6]
Experimental Protocols
Preparation of Acid Red 106 Staining Solution (1% Aqueous)
Materials:
-
Acid Red 106 powder (C.I. 18110)
-
Distilled water
-
Glacial acetic acid
-
Graduated cylinders
-
Beakers
-
Stirring rod or magnetic stirrer
-
Filter paper
Procedure:
-
Weigh 1 gram of Acid Red 106 powder.
-
Measure 100 mL of distilled water.
-
In a well-ventilated area, slowly add the dye powder to the water while stirring continuously to prevent clumping.
-
Once the dye is fully dissolved, add 1 mL of glacial acetic acid to the solution to achieve a final concentration of 1%. This will lower the pH and enhance staining.
-
Filter the solution using filter paper to remove any undissolved particles.
-
Store the staining solution in a clearly labeled, sealed container at room temperature.
Staining Protocol for Paraffin-Embedded Sections
This protocol provides a general guideline. Incubation times should be optimized for your specific tissue and desired staining intensity.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Hematoxylin solution (e.g., Harris or Mayer's)
-
Acid Red 106 staining solution (1% aqueous)
-
Acid alcohol (1% HCl in 70% ethanol) for differentiation
-
Scott's tap water substitute or other bluing agent
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
-
Transfer to 100% alcohol for 2 changes of 3 minutes each.
-
Transfer to 95% alcohol for 2 changes of 3 minutes each.
-
Transfer to 70% alcohol for 3 minutes.
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain in Harris' Hematoxylin for 5-15 minutes.
-
Wash in running tap water for 1-5 minutes.
-
Differentiate in 1% acid alcohol with a few quick dips.
-
Wash in running tap water.
-
Blue in Scott's tap water substitute for 1-2 minutes.
-
Wash in running tap water for 5 minutes.
-
-
Acid Red 106 Counterstaining:
-
Immerse slides in 1% Acid Red 106 solution for 1-5 minutes . This is the critical step for optimization.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through 95% alcohol (2 changes of 1 minute each) and 100% alcohol (2 changes of 2 minutes each).
-
Clear in xylene (or substitute) for 2 changes of 5 minutes each.
-
Mount with a permanent mounting medium.
-
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | 1. Incubation time too short: The dye has not had enough time to bind to the tissue components. | Increase the incubation time in the Acid Red 106 solution. Try intervals of 3, 5, and 10 minutes to find the optimal time. |
| 2. pH of staining solution is too high: An insufficiently acidic environment will result in poor binding of the acid dye.[1] | Ensure 1% glacial acetic acid is added to the staining solution. You can test the pH and adjust if necessary. | |
| 3. Incomplete deparaffinization: Residual wax can prevent the stain from penetrating the tissue.[7] | Ensure fresh xylene is used and that deparaffinization times are adequate. | |
| 4. Dye concentration is too low: The staining solution may not be concentrated enough to produce a strong color. | Prepare a fresh staining solution, ensuring accurate measurement of the dye powder. | |
| Overstaining | 1. Incubation time too long: The tissue has been exposed to the dye for an excessive amount of time. | Reduce the incubation time in the Acid Red 106 solution. Start with a shorter time, such as 1 minute. |
| 2. Dye concentration is too high: The staining solution is too concentrated, leading to intense, non-specific staining. | Dilute the staining solution to 0.5% or 0.25% and re-test. | |
| 3. Inadequate differentiation: Excess stain has not been sufficiently removed. | Increase the number of dips or the time in the 95% alcohol after the Acid Red 106 step to help differentiate the stain. | |
| Uneven Staining | 1. Slides dried out during staining: Allowing the tissue to dry at any point can lead to uneven staining and artifacts. | Ensure slides are kept moist throughout the entire staining procedure. |
| 2. Contaminated reagents: Reagents, particularly alcohols and xylene, can become contaminated with water or other substances. | Use fresh, clean reagents. | |
| 3. Poor fixation: Improper or incomplete fixation can lead to uneven dye uptake. | Ensure that the tissue was properly fixed according to standard protocols before processing. | |
| Precipitate on Tissue | 1. Unfiltered staining solution: Undissolved dye particles can deposit on the tissue. | Always filter the Acid Red 106 staining solution before use. |
| 2. Stain has expired or degraded: Old or improperly stored stain can precipitate. | Prepare a fresh batch of staining solution. |
Visual Guides
Caption: General workflow for Acid Red 106 staining of paraffin-embedded sections.
Caption: Troubleshooting logic for common Acid Red 106 staining issues.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 3. Dyeing to have a go... or worried about safety? [georgeweil.com]
- 4. Safety Information [dharmatrading.com]
- 5. Safety Guidelines — April DeConick Art [aprildeconick.art]
- 6. prochemicalanddye.com [prochemicalanddye.com]
- 7. ethosbiosciences.com [ethosbiosciences.com]
Technical Support Center: C.I. Acid Red 106 Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing faint protein bands after staining with C.I. Acid Red 106.
Troubleshooting Guide: Faint Protein Bands
Faint or weak protein bands after staining can result from several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving the root cause of this issue.
Diagram: Troubleshooting Workflow for Faint Bands
Technical Support Center: Enhancing Protein Staining Sensitivity
Welcome to the technical support center for protein staining. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the sensitivity of their staining protocols, with a focus on acid red dyes. While specific protocols for Acid Red 106 in a research setting are not widely documented, the principles and troubleshooting steps outlined here for similar anionic red dyes, such as Ponceau S, are directly applicable.
Troubleshooting Guide: Improving Staining Sensitivity
Weak or inconsistent staining can be a significant roadblock in accurately assessing protein transfer and quantification. This guide addresses common issues and provides actionable solutions.
Issue 1: Faint or No Protein Bands Visible
Possible Causes and Solutions
| Cause | Recommended Solution |
| Insufficient Protein Load | Increase the amount of protein loaded onto the gel. A typical starting range for total protein lysates is 20-30 µg per lane. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the gel with Coomassie Blue after transfer to visualize remaining proteins. Optimize transfer time and voltage. For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.22 µm).[1][2] |
| Suboptimal Staining Solution pH | Ensure the staining solution is acidic. Anionic dyes bind to positively charged amino acid residues. An acidic environment (e.g., using 1-5% acetic acid) promotes this interaction. |
| Inadequate Fixation | Before staining, fix the proteins to the membrane using a solution like methanol or ethanol with acetic acid. This prevents proteins from washing away during staining and destaining.[3] |
| Short Staining Time | Increase the incubation time in the staining solution to allow for more thorough binding of the dye to the proteins.[3] |
| Deteriorated Staining Solution | Prepare a fresh staining solution. Over time, the dye can degrade or precipitate. |
Issue 2: High Background Staining
Possible Causes and Solutions
| Cause | Recommended Solution |
| Excessive Dye Concentration | While it may seem counterintuitive, a very high dye concentration can lead to increased background. Try using a more dilute staining solution. |
| Inadequate Washing/Destaining | Increase the number and duration of washing steps after staining. Use a destaining solution (e.g., dilute acetic acid or methanol-based solutions) and change it frequently until the background is clear.[3] |
| Membrane Drying During Staining | Ensure the membrane remains fully submerged and agitated during all staining and washing steps to prevent uneven background and speckling. |
| Contaminated Buffers or Equipment | Use freshly prepared, filtered buffers and clean incubation trays to avoid particulate contamination that can cause speckles on the membrane.[4] |
Experimental Workflow for Troubleshooting Staining Issues
The following diagram illustrates a logical workflow for diagnosing and resolving common protein staining problems.
References
Technical Support Center: C.I. Acid Red 106 Solution Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of C.I. Acid Red 106 solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a single azo, water-soluble red dye.[1] Its chemical formula is C23H17N3Na2O9S3 with a molecular weight of 621.57 g/mol .[1][2] It is known to be soluble in water (yielding a blue-light red solution) and ethanol, and slightly soluble in acetone.[1]
Q2: What are the primary causes of this compound precipitation in aqueous solutions?
Precipitation of this compound can be triggered by several factors, including:
-
Suboptimal pH: Like many acid dyes, its solubility is pH-dependent. In highly acidic conditions, the sulfonic acid groups on the dye molecule can become protonated, which may reduce its solubility.[3]
-
High Salt Concentration: The presence of high concentrations of electrolytes can lead to a "salting out" effect, where the dye's solubility is reduced, causing it to precipitate.[3][4]
-
Low Temperature: The solubility of most acid dyes, including this compound, generally decreases as the temperature of the solution drops.[5][6][7]
-
Presence of Metal Ions: Hard water, which contains divalent cations like Ca²⁺ and Mg²⁺, can lead to the formation of insoluble salts of the acid dye.[8][9]
-
High Dye Concentration: Preparing solutions that are close to or exceed the dye's solubility limit under the given conditions can lead to precipitation.[3]
-
Improper Dissolution Technique: Incorrectly mixing the dye powder into the solvent can result in clumps and undissolved particles, which can promote precipitation.[6][8]
Q3: How does temperature affect the stability of a this compound solution?
Temperature is a critical factor in maintaining the solubility of this compound. An increase in temperature generally enhances the solubility of acid dyes.[5][7] Conversely, if a solution is prepared at an elevated temperature and then allowed to cool, the dye may precipitate out of the solution.[6] For consistent results, it is recommended to prepare and use the solution at a controlled temperature. Gentle warming can often redissolve precipitated dye.[3]
Q4: What is the "salting out" effect and how can it be avoided?
"Salting out" refers to the reduction of solubility of a substance in water due to the addition of electrolytes (salts).[3] The salt ions compete with the dye molecules for water molecules needed for hydration, which leads to the dye molecules aggregating and precipitating.[3] To avoid this, it is recommended to use the minimum necessary concentration of salts or buffers in your solution.[3] If possible, avoid adding large amounts of electrolytes to commercial dye preparations.[4]
Q5: Are there any additives that can enhance the stability of this compound solutions?
Yes, several types of additives can help prevent precipitation:
-
Co-solvents: Organic solvents like alcohols or compounds such as urea can improve solubility. Urea, in particular, helps increase the amount of dye that can be dissolved in a solution.[4][6]
-
Surfactants: Non-ionic surfactants can help to keep dye molecules dispersed and prevent them from aggregating.[4]
-
Dispersants: Agents like lignosulfonates are effective at preventing the aggregation of dye molecules.[4]
Troubleshooting Guide for this compound Precipitation
The following table outlines common issues, potential causes, and recommended solutions to address the precipitation of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon mixing | Improper dissolution technique; Poor water quality (hard water) | Prepare a paste of the dye with a small amount of hot water before adding the remaining solvent.[6] Use deionized or distilled water for solution preparation.[8][9] |
| Solution becomes cloudy or precipitates upon cooling | Temperature-dependent solubility | Re-heat the solution gently with stirring.[6] Consider adding a co-solvent like urea to improve stability at lower temperatures. |
| Precipitate forms after adding a buffer or salt solution | "Salting out" effect due to high ionic strength | Reduce the concentration of the buffer or salt if possible. Prepare the dye solution in the final buffer rather than adding a concentrated buffer to a dye solution. |
| Precipitate appears as fine, colored particles | Dye concentration is too high for the given conditions | Dilute the solution to a lower concentration. Increase the temperature of the solution.[7] |
| Inconsistent results between batches | Variation in water quality or pH | Standardize the water source (use deionized water) and always measure and adjust the pH of the final solution.[8] |
Experimental Protocols
Protocol for Preparing a Stable this compound Stock Solution (1 mg/mL)
-
Materials:
-
This compound powder
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Heating plate
-
0.22 µm syringe filter
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For a 1 mg/mL solution, use 100 mg for 100 mL of solvent.
-
Transfer the powder to a beaker.
-
Add a small volume of hot (approximately 80°C) deionized water to the powder, enough to create a paste.[6]
-
Mix the paste thoroughly with a spatula or glass rod until no clumps are visible. This is a critical step to prevent aggregation.[6]
-
Gradually add more hot deionized water while stirring continuously with a magnetic stirrer.
-
Once the dye is mostly dissolved, transfer the solution to a volumetric flask.
-
Rinse the beaker with small amounts of hot deionized water and add the rinsate to the volumetric flask to ensure a complete transfer.
-
Continue to add hot deionized water to the flask up to the final volume.
-
Allow the solution to cool to room temperature. If the dye remains in solution, proceed to the next step. If precipitation occurs upon cooling, consider preparing a more dilute stock solution or adding a stabilizing agent like urea (e.g., 1-2% w/v).
-
For applications requiring a sterile or particle-free solution, filter the final solution through a 0.22 µm syringe filter. Note that this may not be suitable for highly concentrated solutions if precipitation occurs on the filter.
-
Store the solution in a well-sealed container, protected from light.
-
Visualizations
Troubleshooting Workflow for this compound Precipitation
Caption: A troubleshooting workflow for diagnosing and resolving this compound precipitation.
Factors Influencing this compound Solution Stability
Caption: Key factors that influence the stability and solubility of this compound in aqueous solutions.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound, disodium salt | C23H17N3Na2O9S3 | CID 62622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How to improve the solubility of acid dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 5. hztya.com [hztya.com]
- 6. Acid Dyes - Dissolving and Trouble Shooting [dharmatrading.com]
- 7. chinadyeingmachines.com [chinadyeingmachines.com]
- 8. vichem.vn [vichem.vn]
- 9. chinadyeingmachines.com [chinadyeingmachines.com]
Technical Support Center: C.I. Acid Red 106 and Downstream Application Interference
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may be experiencing interference in their downstream applications due to the presence of C.I. Acid Red 106 or other structurally similar azo dyes. While direct interference data for this compound in specific research assays is limited, the information presented here is based on the known effects of azo dyes in a variety of common laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where might I encounter it?
A1: this compound is a red, water-soluble, single azo dye.[1][2] Its chemical formula is C₂₃H₁₇N₃Na₂O₉S₃.[2][3] It is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in the paper and leather industries.[1][4] In a research setting, it could potentially be a contaminant in samples derived from dyed materials or used as a coloring agent in various solutions.
Q2: How can this compound or other azo dyes interfere with my experiments?
A2: Azo dyes, due to their chemical structure, can interfere with biological and biochemical assays in several ways:
-
Enzyme Inhibition: Azo dyes have been shown to inhibit the activity of various enzymes.[5][6] This can lead to inaccurate results in enzymatic assays or inhibit reactions like PCR.
-
Fluorescence Quenching: The conjugated double bonds in azo dyes can absorb light in the UV-visible spectrum, potentially quenching the signal from fluorescent reporters used in techniques like qPCR and fluorescence microscopy.
-
Binding to Biomolecules: Azo dyes can bind to proteins and nucleic acids, which may interfere with antibody-antigen interactions in immunoassays or affect DNA-protein interactions.[7]
-
Colorimetric Interference: In colorimetric assays such as ELISA and MTT assays, the inherent color of the dye can interfere with absorbance readings.
-
Cellular Effects: Some azo dyes have been shown to be cytotoxic or genotoxic, which can affect the results of cell-based assays.[8][9][10]
Q3: My sample is reddish in color. Could this be this compound?
A3: While a reddish color could indicate the presence of this compound, it could also be due to a multitude of other compounds. If you suspect your sample is contaminated with a dye from an external source (e.g., textiles, plastics), it is important to perform control experiments to determine if the color is interfering with your assay.
Troubleshooting Guides
Quantitative PCR (qPCR)
Issue: You are observing delayed Cq values, low amplification efficiency, or no amplification in your qPCR.
Potential Cause: this compound or a similar azo dye in your sample may be inhibiting the DNA polymerase or interfering with the fluorescence signal.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting qPCR inhibition.
Solutions:
-
Sample Dilution: Diluting the sample can reduce the concentration of the inhibitor to a level that no longer affects the reaction.
-
Spike-in Control: Add a known amount of your target nucleic acid to your sample and a clean control. If the Cq value is delayed in the spiked sample compared to the clean control, an inhibitor is likely present.
-
Nucleic Acid Purification: Re-purify your DNA/RNA samples using a robust method that includes steps to remove potential inhibitors. Column-based purification kits are often effective.
-
Inhibitor-Resistant Polymerase: Use a DNA polymerase specifically designed to be resistant to common PCR inhibitors.
-
Adjust Assay Parameters: Increasing the concentration of the polymerase or magnesium chloride in the reaction mix can sometimes overcome inhibition.
Enzymatic Assays (e.g., ELISA)
Issue: You are observing lower than expected enzyme activity or inconsistent results in your enzymatic assay.
Potential Cause: The azo dye may be acting as an enzyme inhibitor or interfering with the colorimetric or fluorometric readout.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting enzymatic assay interference.
Solutions:
-
"Dye Only" Control: Run a control containing only the buffer and a concentration of the suspected dye equivalent to that in your sample. This will determine if the dye itself absorbs light at the assay's wavelength.
-
Spike and Recovery: Spike a known amount of the analyte into your sample matrix and a clean control matrix. A lower-than-expected recovery in your sample matrix indicates interference.
-
Sample Cleanup: Use techniques like dialysis, desalting columns, or precipitation to remove the interfering dye from your sample before the assay.
-
Change Detection Wavelength: If possible, use a substrate that produces a product with an absorbance maximum at a wavelength where the dye does not absorb.
-
Alternative Assay Format: Consider a different assay format that is less susceptible to interference, such as a competition ELISA.
Cell Viability Assays (e.g., MTT, XTT)
Issue: You are observing unexpected changes in cell viability or high background in your MTT or similar tetrazolium-based assays.
Potential Cause: The azo dye may be directly cytotoxic, or it may interfere with the colorimetric measurement of formazan.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting cell viability assay interference.
Solutions:
-
"Dye Only" Control: Incubate the dye in cell-free media to see if it reacts with the assay reagents or has its own absorbance at the detection wavelength.
-
Use Phenol Red-Free Medium: Phenol red can interfere with colorimetric assays. Use a phenol red-free medium for the assay.
-
Wash Cells: Before adding the MTT reagent, wash the cells with PBS to remove any residual dye.
-
Alternative Viability Assays: Use a non-colorimetric viability assay, such as a luminescent ATP-based assay or a fluorescence-based live/dead staining.
Western Blotting
Issue: You are observing high background, non-specific bands, or weak signal in your western blot.
Potential Cause: The azo dye in your sample may be binding to the membrane or to proteins, interfering with antibody binding.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting western blot interference.
Solutions:
-
Observe the Membrane: After transfer, check if the membrane is visibly stained with the red dye.
-
Increase Washing: Increase the number and duration of washes with TBST after antibody incubations to remove non-specifically bound dye.
-
Optimize Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat dry milk to BSA, or vice versa).
-
Sample Cleanup: Consider a protein precipitation step (e.g., with acetone) to remove the dye from your protein lysate before running the gel.
Quantitative Data on Azo Dye Inhibition
The following table presents IC₅₀ values for a series of azo dyes against the enzyme chorismate synthase from Paracoccidioides brasiliensis.[5] This data illustrates the potential for azo dyes to act as enzyme inhibitors and provides a reference for the range of inhibitory concentrations that might be encountered.
| Azo Dye Compound | IC₅₀ (µM) |
| CaCS02 | 29 ± 3 |
| PH011669 | 10 ± 1 |
| Compound CP1 | 47 ± 5 |
Note: This data is for specific azo dyes and a specific enzyme and should be used as a general guide. The inhibitory potential of this compound may vary.
Experimental Protocols
SYBR Green qPCR Protocol for Samples with Potential Inhibitors
-
DNA/RNA Extraction: Use a high-quality column-based extraction kit that is known to efficiently remove inhibitors. Include an optional "inhibitor removal" buffer if available.
-
Quantification and Quality Control: Quantify your nucleic acid using a spectrophotometer (e.g., NanoDrop) and assess purity by checking the A260/A280 and A260/A230 ratios. Low A260/A230 ratios can indicate the presence of contaminants.
-
Reaction Setup:
-
Prepare a master mix containing an inhibitor-resistant qPCR master mix, forward and reverse primers (final concentration 300-500 nM), and nuclease-free water.
-
In a separate set of tubes, prepare a serial dilution of your template DNA/cDNA (e.g., 1:1, 1:10, 1:100).
-
Add 5 µL of each template dilution to the corresponding wells of a qPCR plate.
-
Add 15 µL of the master mix to each well.
-
Include a no-template control (NTC) for each primer set.
-
-
qPCR Cycling:
-
Initial denaturation: 95°C for 2 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.
-
-
Data Analysis:
-
Analyze the amplification curves and Cq values. If the Cq values decrease linearly with dilution, inhibition is likely minimal at the higher dilutions.
-
Examine the melt curve for a single, sharp peak, indicating specific amplification.
-
Direct ELISA Protocol with Interference Controls
-
Antigen Coating: Dilute the antigen to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Sample and Control Incubation:
-
Prepare dilutions of your samples in blocking buffer.
-
Prepare a "dye only" control by adding a sample without the analyte but with a suspected concentration of this compound.
-
Prepare a "spike and recovery" control by adding a known amount of analyte to both your sample matrix and a clean buffer.
-
Add 100 µL of samples and controls to the wells. Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody: Add 100 µL of HRP-conjugated primary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 1M H₂SO₄ to each well.
-
Read Absorbance: Read the absorbance at 450 nm.
-
Data Analysis: Compare the absorbance of your samples to the controls to assess for interference.
MTT Cell Viability Assay with Interference Controls
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Treatment: Treat cells with your test compound (which may contain this compound) for the desired time period.
-
Control Wells:
-
No-Cell Control: Wells with media and MTT reagent but no cells, to determine background absorbance.
-
"Dye Only" Control: Wells with media, cells, and the suspected concentration of the dye, but without the MTT reagent, to measure the dye's intrinsic absorbance.
-
-
MTT Addition: Remove the treatment media and wash the cells with PBS. Add 100 µL of fresh, phenol red-free media and 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing media. Add 100 µL of DMSO or other solubilizing agent to each well. Mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Read the absorbance at 570 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Compare the absorbance of the "dye only" control to the no-cell control to assess for direct interference.
Western Blot Protocol with Sample Cleanup
-
Protein Lysate Preparation: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Acetone Precipitation (Sample Cleanup):
-
Add 4 volumes of ice-cold acetone to your protein lysate.
-
Vortex and incubate at -20°C for 1 hour to precipitate the protein.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant (which should contain the soluble dye).
-
Wash the protein pellet with 90% cold acetone and centrifuge again.
-
Air-dry the pellet and resuspend in a suitable sample buffer.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per well onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add ECL substrate and image the blot using a chemiluminescence detection system.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. ucallmlab.com [ucallmlab.com]
- 4. Low input or inhibition? Quantitative approaches to detect qPCR inhibitors — BioEcho Life Sciences [bioecho.com]
- 5. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Azo Dye Degrading Enzyme Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bis-azo dyes interference with effector activation of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wildlife-biodiversity.com [wildlife-biodiversity.com]
- 9. Analytical study and cytotoxicity test of azo dye in vitro | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 10. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Immunodetection Following Acid Red 106 Staining
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with immunodetection after staining with Acid Red 106. The following information is intended to help you mitigate potential interference from residual dye and achieve optimal immunofluorescence results.
Frequently Asked Questions (FAQs)
Q1: Can I perform immunofluorescence (IF) staining on tissue previously stained with Acid Red 106?
Yes, it is possible to perform immunofluorescence on tissue previously stained with Acid Red 106. However, it is crucial to ensure the removal of as much residual dye as possible, as it can interfere with the immunodetection process by causing high background fluorescence or masking antigenic sites.
Q2: How does residual Acid Red 106 interfere with immunodetection?
Residual Acid Red 106 can interfere with immunodetection in two primary ways:
-
Fluorescence Quenching or High Background: Acid Red 106 may have fluorescent properties that overlap with the emission spectra of commonly used fluorophores, leading to a high background signal that can obscure the specific signal from your target antigen.
-
Epitope Masking: The dye molecules may bind to or in close proximity to the epitope of your target protein, sterically hindering the binding of the primary antibody.
Q3: What are the chemical properties of Acid Red 106 that are relevant for its removal?
Acid Red 106 is soluble in water and ethanol, and slightly soluble in acetone.[1] This suggests that washing steps using aqueous buffers (like PBS or TBS) and ethanol solutions can be effective in removing the dye from tissue sections.
Q4: Is a specific "stripping" protocol required to remove Acid Red 106?
Currently, there is no established, validated protocol specifically for stripping Acid Red 106 prior to immunodetection. The general approach is to use extensive washing with appropriate buffers. Harsh stripping methods used for other stains, like DAB, are not recommended as they can damage tissue morphology and antigenicity.[2]
Troubleshooting Guide
This guide addresses common issues encountered when performing immunodetection on tissues previously stained with Acid Red 106.
Problem 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your target antigen.
| Possible Cause | Recommended Solution |
| Residual Acid Red 106 | Increase the number and duration of washing steps after rehydration and before antibody incubation. Consider using a graded ethanol wash (e.g., 70%, 50%) followed by extensive washes in PBS or TBS. |
| Autofluorescence of Tissue | If the background persists after thorough washing, it may be due to tissue autofluorescence. Treat sections with a solution of 0.1% Sudan Black B in 70% ethanol for 10-20 minutes, followed by thorough washing. |
| Non-specific Antibody Binding | Ensure adequate blocking by incubating the sections with a suitable blocking buffer (e.g., 5% normal serum from the species of the secondary antibody) for at least 1 hour. |
Problem 2: Weak or No Specific Staining
A weak or absent signal may indicate that the primary antibody is unable to bind to its target epitope.
| Possible Cause | Recommended Solution |
| Epitope Masking by Acid Red 106 | In addition to thorough washing, perform an antigen retrieval step. Heat-Induced Epitope Retrieval (HIER) using a citrate buffer (pH 6.0) is a common method.[3] The optimal antigen retrieval protocol should be determined empirically. |
| Insufficient Primary Antibody | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). |
| Antibody Incompatibility | Confirm that the primary antibody is validated for the application (e.g., immunofluorescence on paraffin-embedded tissue).[4] |
Quantitative Data Summary
Currently, there is no published quantitative data specifically detailing the removal efficiency of Acid Red 106 from tissue sections for immunodetection. The effectiveness of the washing protocols described below should be validated empirically in your specific experimental context.
Experimental Protocols
Protocol 1: Recommended Procedure for Removal of Residual Acid Red 106
This protocol is based on the known solubility of Acid Red 106 and general histological destaining principles.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes), and 50% (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Acid Red 106 Removal:
-
Wash slides in a solution of 1% acetic acid in distilled water for 3-5 minutes. This may help to dissociate the acid dye from the tissue.
-
Rinse thoroughly in running tap water for 5 minutes.
-
Wash in three changes of PBS or TBS for 5 minutes each. At this stage, the visible red color should be significantly diminished.
-
-
Antigen Retrieval (if necessary):
-
Perform HIER by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave, pressure cooker, or water bath.[5] The optimal time and temperature should be determined for your specific antibody and tissue.
-
Allow slides to cool to room temperature in the buffer.
-
-
Immunofluorescence Staining:
-
Proceed with your standard immunofluorescence protocol, including blocking, primary and secondary antibody incubations, and mounting. Ensure all steps are performed in a humidified chamber to prevent the tissue from drying out.
-
Protocol 2: Standard Indirect Immunofluorescence Staining
-
Blocking:
-
After the removal and antigen retrieval steps, wash the slides in PBS.
-
Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides three times in PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the slides with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the slides three times in PBS for 5 minutes each, protected from light.
-
If a nuclear counterstain is desired, incubate with a DAPI or Hoechst solution for 5-10 minutes.
-
Wash briefly in PBS.
-
Mount the coverslip with an anti-fade mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with the appropriate filters for your chosen fluorophores.
-
Visualizations
Caption: Workflow for Immunodetection after Acid Red 106 Staining.
Caption: Troubleshooting Decision Tree for Immunodetection Issues.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. youtube.com [youtube.com]
Effect of pH on C.I. Acid Red 106 staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the staining efficiency of C.I. Acid Red 106.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using this compound for staining?
This compound is an anionic acid dye. Its staining mechanism relies on the electrostatic attraction between the negatively charged dye molecules (sulfonate groups) and positively charged components within a tissue sample. In an acidic environment (low pH), proteins and other tissue elements become protonated, acquiring a net positive charge, which facilitates strong binding of the negatively charged acid dye.
Q2: How does pH directly influence the staining efficiency of this compound?
The pH of the staining solution is a critical factor that directly governs staining intensity. At a low pH, there is an increased availability of positive charges on tissue proteins (e.g., amino groups, -NH3+). This surplus of positive charges enhances the electrostatic attraction with the anionic dye molecules, resulting in a more intense and efficient stain. Conversely, as the pH increases towards neutral or alkaline, the tissue proteins lose their positive charges, leading to weaker dye binding and reduced staining intensity.
Q3: What is the optimal pH range for staining with this compound?
While the optimal pH can vary slightly depending on the specific tissue and application, a pH range of 2.5 to 4.0 is generally recommended for achieving strong and specific staining with most acid dyes, including this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Incorrect pH of the staining solution: The pH may be too high (neutral or alkaline), leading to insufficient protonation of tissue proteins and poor dye binding. | Prepare a fresh staining solution and carefully adjust the pH to the recommended range of 2.5 - 4.0 using a dilute acid (e.g., acetic acid or hydrochloric acid). Verify the pH using a calibrated pH meter. |
| Insufficient staining time: The duration of staining may not be adequate for the dye to penetrate the tissue and bind effectively. | Increase the staining time in increments of 5-10 minutes to allow for optimal dye uptake. | |
| Depleted staining solution: The dye in the solution may have been exhausted from previous use. | Always use a fresh or recently prepared staining solution for each experiment to ensure consistent results. | |
| Uneven Staining | Inadequate deparaffinization and rehydration: Residual paraffin or incomplete rehydration can prevent the aqueous staining solution from uniformly accessing the tissue. | Ensure complete deparaffinization with xylene or a xylene substitute, followed by thorough rehydration through a graded series of ethanol to water. |
| pH drift during staining: The pH of the staining solution may have changed during the staining process. | Use a buffered staining solution to maintain a stable pH throughout the staining procedure. | |
| High Background Staining | pH of the staining solution is too low: An excessively acidic environment can lead to non-specific binding of the dye to various tissue components. | Gradually increase the pH of the staining solution (e.g., in increments of 0.5 pH units) to find the optimal balance between specific staining and background noise. |
| Inadequate rinsing: Insufficient rinsing after staining can leave unbound dye molecules on the slide, contributing to background. | After staining, rinse the slides thoroughly with a differentiating solution (e.g., acidified water or ethanol) to remove excess, non-specifically bound dye. |
Experimental Data
Table 1: Effect of pH on the Staining Intensity of a Representative Acid Dye
| pH of Staining Solution | Relative Staining Intensity (Arbitrary Units) | Observations |
| 2.5 | 95 ± 5 | Strong, vibrant staining with high specificity. |
| 3.0 | 90 ± 7 | Excellent staining intensity and clarity. |
| 4.0 | 75 ± 6 | Good staining, but with a noticeable decrease in intensity compared to lower pH values. |
| 5.0 | 40 ± 8 | Moderate to weak staining. |
| 6.0 | 15 ± 4 | Very weak and pale staining. |
| 7.0 | < 5 | Essentially no staining observed. |
Note: Data presented is representative of typical acid dye performance and illustrates the general trend. Actual values may vary based on the specific tissue, fixation method, and dye concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Staining Solution
-
Stock Solution Preparation: Dissolve 1 gram of this compound powder in 100 mL of distilled water to create a 1% (w/v) stock solution.
-
Working Solution Preparation: Dilute the stock solution to the desired concentration (typically 0.1% to 0.5%) with distilled water.
-
pH Adjustment: Carefully add a dilute acid (e.g., 1% acetic acid or 0.1M HCl) dropwise to the working solution while monitoring the pH with a calibrated pH meter. Adjust the pH to the desired level (e.g., 2.5, 3.0, etc.). For higher pH values, a dilute base (e.g., 0.1M NaOH) can be used.
-
Buffering (Optional but Recommended): For enhanced pH stability, prepare the working solution using an appropriate buffer system (e.g., citrate buffer for pH 3-6).
Protocol 2: General Staining Procedure for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a substitute) for 2x5 minutes.
-
Hydrate through a graded series of ethanol: 100% (2x2 minutes), 95% (1x2 minutes), 70% (1x2 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Staining:
-
Immerse slides in the pH-adjusted this compound staining solution for 5-15 minutes.
-
-
Rinsing:
-
Briefly rinse the slides in a differentiating solution (e.g., distilled water with a trace of acetic acid) to remove excess dye.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol: 70% (1x1 minute), 95% (1x1 minute), 100% (2x2 minutes).
-
Clear in xylene (or a substitute) for 2x5 minutes.
-
Mount with a compatible mounting medium and coverslip.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Logical relationship between pH and staining efficiency.
Technical Support Center: C.I. Acid Red 106 Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and maintenance of C.I. Acid Red 106 solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water, producing a bluish-red solution.[1][2] It is also soluble in ethanol, resulting in a red solution, and slightly soluble in acetone.[1][2] For most research applications, sterile, deionized water is the recommended solvent.
Q2: What is the optimal storage temperature for this compound solutions?
A2: For short-term storage (up to one week), aqueous solutions can be stored at 2-8°C. For long-term storage, it is advisable to aliquot the solution into smaller, single-use volumes and store them at -20°C to minimize freeze-thaw cycles.
Q3: How should I protect this compound solutions from degradation?
A3: To maintain the quality of this compound solutions, they should be stored in tightly sealed containers and protected from light.[3] Exposure to light can lead to photodegradation. It is also important to store them away from moisture.[3]
Q4: What is the expected shelf life of a this compound solution?
A4: The shelf life of a this compound solution is dependent on the storage conditions. When stored properly at -20°C in the dark, aqueous stock solutions can be stable for several months. For general purposes, acid dyes are considered to have a shelf life of up to two years when stored correctly.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitate forms in the solution upon storage. | The solution may be supersaturated, or the storage temperature may be too low for the concentration. | Gently warm the solution to 37°C to redissolve the precipitate. If the issue persists, consider diluting the stock solution or filtering it through a 0.22 µm filter before use. |
| The color of the solution has faded. | The dye may have degraded due to exposure to light or oxidizing agents. | Discard the solution and prepare a fresh one. Ensure that the new solution is stored in a light-protected container. |
| Inconsistent experimental results. | This could be due to repeated freeze-thaw cycles, leading to dye degradation or inaccurate concentration. | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. Always vortex the solution gently before use to ensure homogeneity. |
| The solution appears to have microbial growth. | The solution may have been prepared with non-sterile water or stored improperly. | Discard the contaminated solution. Prepare a fresh solution using sterile, deionized water and sterile containers. For long-term storage, consider sterile filtration. |
Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | Acid Red 106 |
| C.I. Number | 18110 |
| CAS Number | 6844-74-2 |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃[1] |
| Molecular Weight | 621.57 g/mol [1] |
| Appearance | Red powder |
| Solubility | Water (bluish-red), Ethanol (red), slightly in Acetone[1][2] |
Recommended Storage Conditions for this compound Solutions
| Storage Condition | Temperature | Duration | Container |
| Short-term | 2-8°C | Up to 1 week | Amber glass vial or light-blocking tube |
| Long-term | -20°C | Several months | Amber glass vial or light-blocking tube (aliquoted) |
| Working Solution | Room Temperature | For the duration of the experiment | Light-blocking tube |
Experimental Workflow and Logic
Caption: Workflow for the preparation, storage, and use of this compound solutions.
References
Validation & Comparative
A Researcher's Guide to Protein Staining: Coomassie Brilliant Blue R-250 vs. G-250
An objective comparison of two widely used Coomassie variants for the visualization of proteins in polyacrylamide gels.
For decades, Coomassie Brilliant Blue has been a staple in laboratories for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE). Its reliability, simplicity, and compatibility with downstream applications like mass spectrometry have made it a favored choice among researchers. However, the selection of the appropriate Coomassie variant—primarily R-250 or G-250—can significantly impact the sensitivity, speed, and overall results of an experiment. This guide provides a detailed comparison of Coomassie Brilliant Blue R-250 and G-250 to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Initially, this guide was intended to compare Coomassie Brilliant Blue with Acid Red 106. However, a comprehensive review of scientific literature revealed that Acid Red 106 is predominantly used as a textile dye, with no significant documented application in protein staining for biological research. Therefore, this guide has been refocused to compare the two principal and widely utilized variants of Coomassie Brilliant Blue.
Performance Comparison at a Glance
The choice between Coomassie R-250 and G-250 often depends on the experimental priorities, such as the need for high sensitivity versus a rapid, destain-free protocol. The following table summarizes the key performance characteristics of each variant based on available data.
| Feature | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) |
| Limit of Detection | ~0.1 µg (100 ng) per band[1][2][3] | ~3 ng to 10 ng per band[4][5] |
| Staining Time | 2 - 4 hours to overnight[6][2][7] | 20 minutes to 12 hours[8] |
| Destaining Required | Yes (can be extensive)[1][3] | Minimal to none[1][3][9] |
| Linear Dynamic Range | Good quantitative linearity[1] | Good quantitative linearity |
| Primary Application | General protein staining in gels | Rapid staining, Bradford assay[1][3][9][10] |
| Appearance | Reddish-blue bands[3] | Greenish-blue bands[11] |
The Chemistry Behind the Colors
Coomassie Brilliant Blue R-250 and G-250 are structurally similar disulfonated triphenylmethane compounds, with the primary difference being the presence of two additional methyl groups in the G-250 variant.[1][10][12] This seemingly minor structural difference leads to distinct staining properties.
Both dyes bind non-covalently to proteins, primarily through electrostatic interactions between the negatively charged sulfonic acid groups of the dye and the positively charged amine groups of basic amino acids (like lysine, arginine, and histidine) in the proteins.[1][12] Van der Waals forces also contribute to the binding.[1]
The key functional difference lies in their application protocols. Traditional R-250 staining involves immersing the gel in a staining solution, which stains both the proteins and the gel matrix. A subsequent destaining step is then required to remove the background color and visualize the protein bands.[1][3] In contrast, Coomassie G-250 is often used in "colloidal" formulations. In these acidic, low-alcohol solutions, the G-250 dye forms colloidal particles that are too large to penetrate the pores of the polyacrylamide gel, resulting in minimal background staining and often eliminating the need for a destaining step.[1][8]
Experimental Protocols
Below are detailed, standardized protocols for traditional Coomassie R-250 staining and a rapid colloidal Coomassie G-250 staining method.
Traditional Coomassie Brilliant Blue R-250 Staining
This protocol is a widely used method for achieving high sensitivity.
Materials:
-
Fixative/Destain Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% Deionized Water.
-
Staining Solution: 0.1% Coomassie Brilliant Blue R-250 (w/v) in 40% Methanol, 10% Glacial Acetic Acid.
-
Destain Solution: 10% Methanol, 7.5% Acetic Acid.
-
Staining trays
-
Orbital shaker
Procedure:
-
Fixation: After electrophoresis, place the gel in a staining tray with enough Fixative/Destain Solution to cover it. Incubate for at least 30 minutes with gentle agitation. This step fixes the proteins in the gel and removes interfering substances like SDS.[13]
-
Staining: Decant the fixative solution and add the R-250 Staining Solution. Ensure the gel is fully submerged. Incubate for at least 2-4 hours, or overnight for maximum sensitivity, with gentle agitation.[6][2][7][14]
-
Destaining: Pour off the staining solution (it can often be reused). Add Destain Solution and agitate. Replace the destain solution every few hours until the protein bands are clearly visible against a clear background.[13][14] This may take several hours to overnight.
-
Storage: Once destaining is complete, the gel can be stored in deionized water or 7% acetic acid.[2]
Rapid Colloidal Coomassie Brilliant Blue G-250 Staining
This protocol is designed for faster visualization with minimal background.
Materials:
-
Colloidal G-250 Staining Solution: Commercially available or prepared by dissolving 0.08% Coomassie Brilliant Blue G-250 in a solution containing 1.6% ortho-phosphoric acid, 8% ammonium sulfate, and 20% methanol.[7]
-
Deionized Water
-
Staining trays
-
Orbital shaker
Procedure:
-
Washing: After electrophoresis, wash the gel three times for 10 minutes each with deionized water to remove SDS.[8][15] This is a critical step as residual SDS can interfere with staining.
-
Staining: Decant the water and add the Colloidal G-250 Staining Solution. Agitate for 2-12 hours. Protein bands can often be visualized within 20 minutes.[8] For complete staining, an overnight incubation is recommended.[8]
-
Washing (Optional Destain): Remove the staining solution and rinse the gel with deionized water. The background is typically clear, but washing with water can enhance band intensity and remove any slight background haze.[8]
-
Storage: The stained gel can be stored in deionized water.
Experimental Workflow and Visualization
The general workflow for protein staining in polyacrylamide gels is a multi-step process. The following diagram illustrates the key stages from post-electrophoresis to final analysis.
Concluding Remarks
Both Coomassie Brilliant Blue R-250 and G-250 are effective and reliable stains for the visualization of proteins in polyacrylamide gels. The choice between them is not a matter of one being definitively superior, but rather which is better suited for a particular experimental context.
-
Coomassie R-250 is the classic choice for achieving the highest possible sensitivity, making it ideal for detecting low-abundance proteins. However, this sensitivity comes at the cost of a more time-consuming protocol that requires a thorough destaining step.
-
Colloidal Coomassie G-250 offers a significantly faster and more convenient workflow, with minimal to no destaining required. This makes it an excellent option for routine gel analysis, high-throughput applications, and situations where rapid results are a priority. While traditionally considered slightly less sensitive than the classic R-250 method, modern colloidal formulations offer detection limits in the low nanogram range, making them suitable for a wide array of applications.
Ultimately, the selection of the appropriate Coomassie stain will depend on a careful consideration of the specific research question, the expected abundance of the proteins of interest, and the time and resources available.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Staining Protein Gels with Coomassie Blue - National Diagnostics [nationaldiagnostics.com]
- 3. youtube.com [youtube.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. bio-rad.com [bio-rad.com]
- 6. interchim.fr [interchim.fr]
- 7. researchgate.net [researchgate.net]
- 8. Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coomassie: brilliant blue G or R? - Protein and Proteomics [protocol-online.org]
- 12. cephamls.com [cephamls.com]
- 13. frederick.cancer.gov [frederick.cancer.gov]
- 14. Coomassi Blue Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Video: Fast and Sensitive Colloidal Coomassie G-250 Staining for Proteins in Polyacrylamide Gels [jove.com]
A Comparative Guide to Protein Stains: Evaluating Sensitivity and Performance
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins following electrophoretic separation are critical. The choice of protein stain significantly impacts the sensitivity of detection and compatibility with downstream applications. While a multitude of protein stains are available, this guide provides a comparative analysis of the sensitivity of several commonly used stains.
It is important to note that a thorough search of scientific literature and commercial resources did not yield any data on the use of Acid Red 106 as a protein stain for applications in gel electrophoresis or Western blotting. This dye is primarily documented for its use in the textile and manufacturing industries. Therefore, this guide will focus on a comparative analysis of established and widely utilized protein stains: Coomassie Brilliant Blue, Ponceau S, Amido Black, Silver Staining, and Fluorescent Stains.
Comparison of Protein Stain Sensitivity
The sensitivity of a protein stain is a crucial factor, determining the minimal amount of protein that can be detected. The following table summarizes the approximate detection limits of various common protein stains.
| Staining Method | Typical Detection Limit (per band) |
| Coomassie Brilliant Blue R-250 | ~30 - 100 ng[1] |
| Colloidal Coomassie Blue G-250 | ~10 - 25 ng[2][3] |
| Ponceau S | ~200 - 250 ng[4][5][6][7] |
| Amido Black 10B | ~30 - 50 ng[5] |
| Silver Staining | < 1 ng - 5 ng[2][5][8] |
| Fluorescent Stains (e.g., SYPRO Ruby) | < 1 ng - 8 ng[2][8] |
Experimental Workflows
The general workflow for staining proteins after gel electrophoresis involves a series of steps, from fixation to visualization. While specific protocols vary, the fundamental process remains consistent.
Caption: A generalized workflow for protein staining following polyacrylamide gel electrophoresis.
Detailed Experimental Protocols
Below are detailed methodologies for some of the most frequently used protein staining techniques.
Coomassie Brilliant Blue R-250 Staining
Coomassie Brilliant Blue R-250 is a widely used anionic dye that binds non-specifically to proteins.
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid in deionized water.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 50% methanol, 10% acetic acid.
-
Destaining Solution: 40% methanol, 10% acetic acid in deionized water.
Protocol:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 1 hour at room temperature with gentle agitation.
-
Staining: Discard the fixing solution and add the Staining Solution. Incubate for 2-4 hours at room temperature with gentle agitation.
-
Destaining: Remove the staining solution and add the Destaining Solution. Gently agitate the gel, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Storage: The destained gel can be stored in deionized water at 4°C.
Ponceau S Staining for Membranes
Ponceau S is a rapid and reversible stain used to visualize proteins on nitrocellulose or PVDF membranes after transfer.[4][6] Its lower sensitivity is offset by its reversibility, allowing for subsequent immunodetection.[6]
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Wash Solution: Deionized water or Tris-buffered saline with Tween 20 (TBST).
Protocol:
-
Staining: After protein transfer, briefly rinse the membrane with deionized water. Incubate the membrane in Ponceau S Staining Solution for 5-10 minutes at room temperature with gentle agitation.[6]
-
Washing: Discard the staining solution and wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible as red bands against a white background.[6]
-
Documentation: Image the membrane to document the transfer efficiency.
-
Destaining: To proceed with western blotting, completely destain the membrane by washing with TBST until the red color is gone.
Amido Black 10B Staining
Amido Black is another anionic dye that binds to proteins, offering slightly higher sensitivity than Ponceau S for membrane staining.
Materials:
-
Staining Solution: 0.1% (w/v) Amido Black 10B in 45% methanol, 10% acetic acid.
-
Destaining Solution: 90% methanol, 2% acetic acid.
Protocol:
-
Staining: After transfer, immerse the membrane in the Amido Black Staining Solution for 3-5 minutes with gentle agitation.
-
Destaining: Transfer the membrane to the Destaining Solution and agitate for 3-5 minutes, changing the solution as needed until the background is clear and protein bands are distinct.
-
Rinsing: Rinse the membrane thoroughly with deionized water.
Concluding Remarks
The selection of a protein stain is a critical decision in experimental design. For high-sensitivity detection of low-abundance proteins, silver staining or fluorescent dyes are the methods of choice, capable of detecting sub-nanogram levels of protein.[2][5][8] Coomassie Brilliant Blue, particularly the colloidal G-250 formulation, offers a good balance of sensitivity and ease of use for routine protein visualization in gels.[2][3] For a quick and reversible verification of protein transfer to membranes, Ponceau S is a suitable option, despite its lower sensitivity.[4][5][6][7] Amido Black provides a slightly more sensitive alternative to Ponceau S for membrane staining.[5] The lack of documented use of Acid Red 106 in protein electrophoresis and blotting suggests that researchers should rely on these well-established and validated staining methods for reliable and reproducible results.
References
- 1. Fast protein staining in sodium dodecyl sulfate polyacrylamide gel using counter ion-dyes, Coomassie brilliant blue R-250 and neutral red - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Standard Dyes for Total Protein Staining in Gel-Based Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. Bio-Helix [bio-helix.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Total Protein Normalization: Validating Acid Red 106 and Alternatives
In the pursuit of accurate and reproducible quantitative Western blotting, normalization is a critical step to account for unavoidable variations in sample preparation, loading, and protein transfer.[1] While historically reliant on housekeeping proteins (HKPs), the scientific community is increasingly adopting total protein normalization (TPN) as a more robust and reliable method.[2][3] This guide provides an objective comparison of several TPN methods, with a focus on a fluorescent red stain, here represented by AzureRed, which serves as a proxy for stains in the Acid Red class, against established alternatives like Ponceau S and Coomassie Brilliant Blue.
This comparison is intended for researchers, scientists, and drug development professionals seeking to optimize their quantitative Western blot workflow with the most suitable normalization strategy.
The Shift from Housekeeping Proteins to Total Protein Normalization
The use of housekeeping proteins, such as β-actin, GAPDH, or β-tubulin, has been a long-standing practice for normalization.[4] However, this method relies on the assumption that the expression of these proteins remains constant across all experimental conditions, an assumption that is often not validated and can be incorrect.[2][5] HKPs are often highly abundant, leading to signal saturation when sufficient protein is loaded to detect less abundant target proteins.[4][6] This discrepancy in the linear dynamic range between the HKP and the target protein can lead to inaccurate normalization.[7]
Total protein normalization addresses these challenges by using the signal from all proteins in a lane as the loading control.[2][8] This method is more representative of the actual protein load, has a wider linear dynamic range, and is not dependent on the expression of a single protein, thus minimizing variability and increasing accuracy.[6][9]
Quantitative Comparison of Normalization Methods
The selection of a normalization method depends on several factors, including sensitivity, linearity, compatibility with downstream immunodetection, and laboratory equipment. The following table summarizes the key performance characteristics of a fluorescent red stain (AzureRed), Ponceau S, Coomassie Brilliant Blue, and traditional housekeeping proteins.
| Feature | Fluorescent Red Stain (AzureRed) | Ponceau S | Coomassie Brilliant Blue (CBB) | Housekeeping Proteins (HKPs) |
| Detection Method | Fluorescence | Colorimetric | Colorimetric | Chemiluminescence/Fluorescence |
| Sensitivity | High (< 1 ng)[10] | Low (~200 ng)[11] | Moderate (~50 ng)[11] | High (antibody-dependent) |
| Linear Dynamic Range | Wide (> 3-4 orders of magnitude)[5][10] | Narrow and less reproducible[9] | Narrow[9] | Narrow, prone to saturation[4][6] |
| Reversibility | Yes (Destainable)[10] | Yes (easily washed with water)[9] | Partial (can interfere with detection)[9] | Not Applicable |
| Time for Staining | ~30 minutes[10] | 5-10 minutes[12] | Hours to overnight[13] | 2+ hours (antibody incubations) |
| Downstream Compatibility | Excellent (compatible with WB & MS)[10] | Good (must be completely removed) | Poor (can interfere with antibodies)[9] | Excellent (co-detected with target) |
| Imaging Requirement | Fluorescence Imager[5][10] | Standard white light or scanner | Standard white light or scanner | Chemiluminescence/Fluorescence Imager |
Experimental Protocols
Detailed and consistent protocols are essential for reproducible results. Below are methodologies for the fluorescent red stain AzureRed and the common colorimetric stain, Ponceau S.
Protocol 1: Total Protein Normalization with Fluorescent Red Stain (AzureRed)
This protocol is based on the AzureRed fluorescent protein stain, which is suitable for PVDF membranes and compatible with downstream fluorescent or chemiluminescent Western blotting.[1][14]
Reagent Preparation:
-
Fix Solution: Prepare by dissolving one packet of AzureRed Powder A (10.1 g) in 850 ml of high-purity water, then add 150 ml of 100% ethanol.[14]
-
Stain Buffer: Dissolve one packet of AzureRed Powder B (23.4 g) in 1 L of high-purity water.[14]
-
Wash Solution: Mix 850 ml of high-purity water with 150 ml of 100% ethanol.[14]
-
Stain Solution: Immediately before use, warm the AzureRed Dye to room temperature. For a small blot, dilute 125 μl of AzureRed Dye in 50 ml of Stain Buffer.[1]
Procedure:
-
Post-Transfer Wash: After transferring proteins to a PVDF membrane, wash the blot in water for 5 minutes.[14]
-
Staining: Place the membrane (protein side down) in the freshly prepared Stain Solution and incubate with gentle rocking for 15–30 minutes.[14]
-
Acidification: Move the blot to the Fix Solution and incubate with gentle rocking for 5 minutes. The blot may appear pink.[14]
-
Washing: Wash the blot in Wash Solution for 5 minutes with gentle rocking. Follow with two 5-minute washes in high-purity water.[4]
-
Drying & Imaging: Allow the blot to dry completely. Image the stained membrane using a fluorescence imager with an appropriate excitation source (e.g., 520 nm/Cy3 channel).[5]
-
Immunodetection: After imaging, the blot can proceed to the standard blocking and antibody incubation steps for target protein detection.
Protocol 2: Total Protein Normalization with Ponceau S
Ponceau S is a rapid and reversible colorimetric stain used to visualize proteins on nitrocellulose or PVDF membranes.
Reagent Preparation:
-
Ponceau S Staining Solution (0.1% w/v): Dissolve 1 g of Ponceau S powder in 950 ml of water. Add 50 ml of glacial acetic acid and adjust the final volume to 1 L.[12] A range of formulations can be effective, with some studies showing that 0.01% Ponceau S in 1% acetic acid provides the same sensitivity.[7][15]
Procedure:
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane with TBST (Tris-Buffered Saline with Tween-20).[11]
-
Staining: Submerge the membrane in the Ponceau S staining solution and place it on a rocker for 5-10 minutes at room temperature.[11][12]
-
Destaining & Visualization: Remove the staining solution (it can be reused) and wash the membrane with distilled water to remove the background stain until protein bands appear clearly as red/pink bands.[12]
-
Image Capture: Capture an image of the stained membrane to document the total protein profile for later analysis.
-
Complete Destaining: To proceed with immunodetection, completely remove the Ponceau S stain by washing the membrane multiple times with TBST or distilled water for 5-10 minutes each, until all red color is gone.[12]
-
Immunodetection: Once the stain is fully removed, the membrane can be blocked and probed with antibodies as per a standard Western blot protocol.
Visualizing Workflows and Pathways
Diagrams created using Graphviz illustrate the experimental workflow and a relevant biological context.
Caption: Workflow for quantitative Western blotting using a fluorescent stain for total protein normalization.
Caption: The MAPK/ERK pathway, where TPN is crucial for quantifying changes in protein phosphorylation.
Conclusion
The validation of total protein normalization as a superior method to housekeeping proteins is well-established. While traditional stains like Ponceau S offer a quick check for transfer efficiency, they lack the sensitivity and linear range required for rigorous quantification.[9] Fluorescent stains, such as AzureRed, provide a highly sensitive and quantitative alternative with a broad linear dynamic range and full compatibility with subsequent immunodetection steps.[10] This makes them an excellent choice for researchers aiming to generate high-quality, reproducible data. The choice of stain ultimately depends on the specific experimental needs and available instrumentation, but for accurate quantitative analysis, fluorescent total protein stains represent the current state-of-the-art.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Stain-Free total-protein normalization enhances the reproducibility of Western blot data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superior normalization using total protein for western blot analysis of human adipocytes | PLOS One [journals.plos.org]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Cambridge Bioscience: AzureRed fluorescent total protein stain [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Ponceau S waste: Ponceau S staining for total protein normalization [escholarship.org]
- 8. The use of total protein stains as loading controls: an alternative to high-abundance single protein controls in semi-quantitative immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Your Go-To Guide for Protein Stains - LabNet Biotecnica [labnet.es]
- 10. biozym.com [biozym.com]
- 11. Ponceau S staining (preparation and protocol) - Sharebiology [sharebiology.com]
- 12. med.wmich.edu [med.wmich.edu]
- 13. Protein transfer and visualization in western blot | Abcam [abcam.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
C.I. Acid Red 106 and Mass Spectrometry: A Compatibility and Comparative Guide
Understanding the Compatibility
C.I. Acid Red 106 is a water-soluble, disulfonated single azo dye. The presence of sulfonic acid groups makes the molecule polar and ionic, which is highly amenable to electrospray ionization (ESI), a soft ionization technique that is well-suited for polar, non-volatile compounds. The negative ion mode in ESI is particularly effective for sulfonated dyes, as it readily forms deprotonated molecules that can be detected by the mass spectrometer.
The general consensus in the analysis of dyes is that liquid chromatography coupled with mass spectrometry (LC-MS), especially with tandem mass spectrometry (MS/MS), is a powerful and widely used technique. It allows for the separation of complex mixtures and provides high sensitivity and specificity for the identification and quantification of individual dye components.
Comparative Analysis: this compound and Alternatives
For applications requiring a red acid dye with confirmed mass spectrometry compatibility, several alternatives to this compound are available. This section compares this compound with three such alternatives: C.I. Acid Red 73, C.I. Acid Red 88, and Ponceau 4R.
| Feature | This compound | C.I. Acid Red 73 | C.I. Acid Red 88 | Ponceau 4R |
| C.I. Number | 18110 | 27290 | 15620 | 16255 |
| Molecular Formula | C₂₃H₁₇N₃Na₂O₉S₃ | C₂₂H₁₄N₄Na₂O₇S₂ | C₂₀H₁₃N₂NaO₄S | C₂₀H₁₁N₂Na₃O₁₀S₃ |
| Molecular Weight | 621.57 g/mol | 556.48 g/mol | 400.38 g/mol | 604.47 g/mol |
| Structure | Monoazo, Disulfonated | Diazo, Disulfonated | Monoazo, Monosulfonated | Monoazo, Trisulfonated |
| MS Compatibility | Inferred (High) | Confirmed | Confirmed | Confirmed |
| Ionization Mode | Negative ESI (Predicted) | Negative ESI | Negative ESI | Negative ESI |
| LOD (LC-MS/MS) | Not Reported | Not Reported | Not Reported | 0.00004–0.24 µg/mL[1] |
| LOQ (LC-MS/MS) | Not Reported | Not Reported | Not Reported | 0.00012–0.8 µg/mL[1] |
Experimental Protocols
Below are detailed experimental protocols for the analysis of sulfonated red azo dyes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are based on established methods for similar dyes and can be adapted for the analysis of this compound.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh 1 mg of the dye standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Extraction (from a solid matrix, e.g., textile): a. Weigh approximately 100 mg of the sample into a centrifuge tube. b. Add 5 mL of a methanol/water (70:30, v/v) solution containing 20 mM ammonium acetate. c. Vortex for 1 minute and sonicate for 30 minutes at 50°C.[2] d. Centrifuge at 5000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of these polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 10%), increasing linearly to a high percentage (e.g., 95%) over 10-15 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Source Temperature: 120-150°C.
-
Desolvation Gas (Nitrogen) Flow: 8-12 L/min.
-
Desolvation Temperature: 350-450°C.
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions selected based on initial full scan and product ion scan experiments.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams created using the DOT language provide a visual representation of the analytical workflow and the logical basis for expecting this compound to be MS-compatible.
References
A Comparative Guide to Acidic Dyes for Total Protein Staining in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of total protein is a cornerstone of reliable protein analysis, underpinning the validity of numerous downstream applications, from western blotting to immunoprecipitation. The choice of staining method is critical, directly impacting the linearity, sensitivity, and dynamic range of protein detection. This guide provides a comparative analysis of commonly used acidic protein stains, with a focus on their performance in quantitative applications.
While this guide was initially intended to focus on C.I. Acid Red 106, a comprehensive literature search revealed a notable lack of specific data regarding its use and linearity in protein quantification for electrophoresis and blotting applications. Therefore, this guide will focus on well-characterized and commonly utilized acidic dyes: Ponceau S, Amido Black, and Coomassie Brilliant Blue, to provide a robust framework for selecting an appropriate staining method.
Performance Comparison of Protein Staining Methods
The selection of an appropriate protein stain is a critical step in experimental design, directly influencing the accuracy and reliability of quantitative data. The ideal stain should offer a broad linear dynamic range, high sensitivity to detect low-abundance proteins, and compatibility with downstream analytical techniques. Below is a summary of the performance characteristics of Ponceau S, Amido Black, and Coomassie Brilliant Blue.
| Feature | Ponceau S | Amido Black | Coomassie Brilliant Blue (R-250) |
| Linear Dynamic Range | Wide (0.25 to 12 µg/µL in dot blot assay)[1] | Good linearity observed[2][3] | Good, but can be narrow[4][5] |
| Sensitivity (LOD) | ~200 ng | ~50 ng | ~50 ng[5] |
| Reversibility | Yes | Generally considered permanent | No |
| Staining Time | Rapid (minutes) | Rapid (minutes) | Can be lengthy (hours to overnight) |
| Downstream Compatibility | Excellent (Western Blotting) | Can interfere with immunodetection[6] | Not compatible with immunodetection |
| Ease of Use | Simple | Simple | Moderate |
Experimental Workflows and Methodologies
The general workflow for total protein staining on a membrane after electrophoretic transfer is a multi-step process that requires careful attention to detail to ensure reproducibility and accurate quantification.
Experimental Workflow for Total Protein Staining
Caption: A generalized workflow for total protein staining on a membrane.
Detailed Experimental Protocols
Ponceau S is a rapid and reversible stain, making it an excellent choice for verifying protein transfer before proceeding with immunodetection.
-
Post-Transfer Wash: After transferring proteins to a nitrocellulose or PVDF membrane, briefly rinse the membrane with deionized water.
-
Staining: Immerse the membrane in a 0.1% (w/v) Ponceau S solution in 5% (v/v) acetic acid.[1] Incubate for 5-10 minutes at room temperature with gentle agitation.
-
Destaining: Wash the membrane with deionized water for 1-5 minutes, or until the protein bands are clearly visible against a faint background.[4]
-
Imaging: Image the membrane immediately, as the stain intensity can fade over time.
-
Reversal: To proceed with immunodetection, completely destain the membrane by washing with TBST or 0.1 M NaOH until the red color is gone.[4]
Amido Black offers higher sensitivity than Ponceau S and provides a more permanent stain.
-
Post-Transfer Wash: After protein transfer, briefly wash the membrane with deionized water.
-
Staining Solution Preparation: Prepare a staining solution of 0.1% (w/v) Amido Black in a solution containing 45% methanol and 10% acetic acid.[7]
-
Staining: Immerse the membrane in the Amido Black staining solution for 1-5 minutes with gentle agitation.[7]
-
Destaining: Transfer the membrane to a destaining solution (e.g., 45% methanol and 10% acetic acid in water) and wash until the protein bands are distinct against a clear background.[7]
-
Imaging and Analysis: The stained membrane can be imaged for densitometric analysis. For quantitative analysis, the protein bands can be excised, the dye eluted with 0.2 M NaOH, and the absorbance measured at 620 nm.[7]
Coomassie Brilliant Blue is a widely used stain for visualizing proteins in polyacrylamide gels, offering good sensitivity.
-
Fixation: After electrophoresis, fix the gel in a solution of 50% methanol and 10% acetic acid for at least 30 minutes.
-
Staining Solution Preparation: Prepare a staining solution of 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% ethanol and 10% acetic acid.[5]
-
Staining: Immerse the fixed gel in the Coomassie staining solution and incubate for at least 2-4 hours, or overnight, with gentle agitation.[5]
-
Destaining: Transfer the gel to a destaining solution (e.g., 10% ethanol and 7.5% acetic acid) and wash with several changes until the background is clear and the protein bands are well-defined.[5]
-
Imaging and Quantification: The destained gel can be imaged and the protein bands quantified using densitometry software.
Factors Influencing Staining Linearity
Achieving a linear relationship between protein amount and stain intensity is crucial for accurate quantification. Several factors can influence this linearity.
Factors Affecting Staining Linearity
Caption: Key factors that can influence the linearity of protein staining.
References
- 1. mdpi.com [mdpi.com]
- 2. The use of total protein stains as loading controls: an alternative to high-abundance single protein controls in semi-quantitative immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The amido black assay: a simple and quantitative multipurpose test of adhesion, proliferation, and cytotoxicity in microplate cultures of keratinocytes (HaCaT) and other cell types growing adherently or in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Total Protein Detection | Bio-Rad [bio-rad.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Acid Red 106 for Researchers and Drug Development Professionals
An objective analysis of Acid Red 106 in comparison to other prevalent red dyes, supported by performance data and toxicological profiles.
For scientists and professionals in drug development, the selection of appropriate dyes and staining reagents is a critical decision that can significantly impact experimental outcomes. Acid Red 106, a mono-azo dye, presents a viable option for various laboratory applications. This guide provides a comprehensive comparison of Acid Red 106 with other commonly used red dyes, focusing on performance characteristics and toxicological data to aid in informed reagent selection.
Comparative Performance and Properties
The efficacy of a dye is determined by several key performance indicators, including its fastness to light and washing, and its stability across a range of pH levels. While specific comparative studies focusing on Acid Red 106 in a research context are not abundant, data from textile industry applications can provide valuable insights into its general robustness.
Table 1: Comparative Data of Selected Red Dyes
| Property | Acid Red 106 | Eosin Y | Neutral Red | Ponceau 4R (Food Red 7) | Amaranth (Acid Red 27) |
| Dye Class | Mono-azo | Xanthene | Azine | Mono-azo | Mono-azo |
| Typical Applications | Textile dyeing, Inks | Histology (counterstain) | Vital stain (lysosomes) | Food coloring | Food coloring, Cosmetics |
| Lightfastness (ISO 105-B02) | Moderate (est. 3-4) | Poor to Moderate | Moderate | Moderate | Moderate |
| Wash Fastness (ISO 105-C06) | Good (est. 4) | Poor | N/A | Good | Good |
| pH Stability | Stable in acidic to neutral pH | Stable in acidic to neutral pH | pH indicator (red in acid, yellow in base) | Stable in acidic to neutral pH | Stable in acidic to neutral pH |
| Solubility | Water, Ethanol | Water, Alcohol | Water, Ethanol | Water | Water |
Note: Fastness ratings are on a scale of 1-8 for lightfastness and 1-5 for wash fastness, with higher numbers indicating better performance. Estimated values for Acid Red 106 are based on typical performance of acid dyes in textile applications.
Toxicological Profile: A Comparative Overview
The toxicological properties of dyes are a significant consideration, especially in applications involving biological systems. Azo dyes, as a class, have been studied for their potential toxic effects. The data below provides a comparative look at the acute toxicity and other toxicological endpoints for several red azo dyes.
Table 2: Comparative Toxicological Data of Selected Red Azo Dyes
| Dye | CAS Number | LD50 (Oral, Rat) | Cytotoxicity/Genotoxicity Findings |
| Acid Red 106 | 6844-74-2 | Data not available | Limited data available. As an azo dye, potential for reductive cleavage into aromatic amines exists. |
| Acid Red 1 | 3734-67-6 | No data available | Not classified as hazardous under GHS.[1] Mutagenicity data has been reported.[2] |
| Acid Red 26 (Ponceau MX) | 3761-53-3 | No data available | Induces sister chromatid exchange in mouse bone marrow cells.[3] Shows toxicity in zebrafish larvae.[3] |
| Ponceau 4R (Food Red 7) | 2611-82-7 | >8000 mg/kg | Can induce chromosomal aberrations at high concentrations.[4] Cytotoxic to root meristematic cells of Allium cepa.[5] A no-untoward-effect level was established at 500 mg/kg/day in a long-term rat study.[6] |
| Amaranth (Acid Red 27) | 915-67-3 | >10,000 mg/kg | Banned in the U.S. by the FDA as a suspected carcinogen.[7] Some studies indicate no adverse effects in embryo-toxicity studies in rats.[8] The acceptable daily intake (ADI) is set at 0-0.5 mg/kg by WHO/FAO.[9] |
Experimental Protocols
To ensure reproducible results, detailed experimental protocols are essential. Below are representative methodologies for a general histological staining procedure and a cytotoxicity assay, which can be adapted for use with Acid Red 106.
General Staining Protocol for Acid Dyes (Adaptable for Acid Red 106)
This protocol outlines a basic procedure for staining formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (or a xylene substitute) for 2 changes of 5 minutes each.
-
Transfer slides through 2 changes of 100% ethanol for 3 minutes each.
-
Transfer slides through 2 changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining (Hematoxylin):
-
Immerse slides in a suitable hematoxylin solution (e.g., Mayer's or Harris') for 5-10 minutes.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or a dilute alkaline solution.
-
Rinse in distilled water.
-
-
Counterstaining with Acid Red 106:
-
Prepare a 0.5% to 1% (w/v) solution of Acid Red 106 in distilled water. Add a few drops of acetic acid to acidify the solution (to a pH of approximately 2.5-3.0).
-
Immerse slides in the Acid Red 106 solution for 1-5 minutes, depending on the desired staining intensity.
-
Briefly rinse in a weak acetic acid solution to remove excess dye.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (95% and 100%).
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium.
-
Neutral Red Uptake Cytotoxicity Assay Protocol
This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
-
Treatment with Test Compound (and Acid Red 106 as a comparator):
-
Prepare serial dilutions of the test compound and the dye to be tested (e.g., Acid Red 106) in a cell culture medium.
-
Remove the medium from the wells and add the different concentrations of the test substances. Include untreated control wells.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
Neutral Red Staining:
-
Prepare a 50 µg/mL solution of Neutral Red in a serum-free medium.
-
Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.
-
Incubate for 2-3 hours to allow for dye uptake by viable cells.
-
-
Dye Extraction and Quantification:
-
Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS).
-
Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.
-
Agitate the plate for 10 minutes to solubilize the dye.
-
Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and potential biological interactions of azo dyes, the following diagrams are provided.
References
- 1. C.I. Acid Red 1 | C18H13N3Na2O8S2 | CID 19522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cncolorchem.com [cncolorchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Do the azo food colorings carmoisine and ponceau 4R have a genotoxic potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-term toxicity study of Ponceau 4R in rats using animals exposed in utero - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amaranth (dye) - Wikipedia [en.wikipedia.org]
- 8. Opinion on Toxicological Data on Colouring Agents for Medicinal Products: Amaranth. adopted by the Scientific Committee on Medicinal Products and Medical Devices on 21 Oc - Public Health [health.ec.europa.eu]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Total Protein Staining for Enhanced Reproducibility
Initial inquiries into the reproducibility of C.I. Acid Red 106 for this application revealed a significant knowledge gap. Extensive review of scientific literature indicates that this compound is predominantly an industrial dye with no established protocols or validation for use as a total protein stain in biological research.[1][2] Consequently, this guide will focus on a comparative analysis of well-established and validated total protein staining methods, using the widely adopted Ponceau S as a benchmark.
Performance Comparison of Total Protein Stains
The selection of an appropriate total protein stain is critical for ensuring the reproducibility of Western blot analyses.[3][4][5][6] The ideal stain should offer high sensitivity, a broad linear range for accurate quantification, reversibility (if subsequent immunodetection is required), and compatibility with downstream applications.
| Feature | Ponceau S | Coomassie Brilliant Blue | Stain-Free Technology |
| Binding Principle | Binds non-covalently to positively charged amino groups and non-polar regions of proteins.[7][8] | Interacts with basic and aromatic amino acid residues.[7][8] | Forms a covalent bond with tryptophan residues upon UV activation.[9] |
| Sensitivity | Lower, with a detection limit of approximately 200-250 ng of protein per band.[7][10] | Higher than Ponceau S, with a detection limit of around 50 ng.[10] | High sensitivity, capable of detecting as little as 2-28 ng of protein.[9] |
| Reversibility | Readily reversible with water or standard wash buffers, making it highly compatible with downstream analysis.[7][11][12] | Generally considered irreversible due to protein fixation, although some destaining protocols exist.[7][13] | The covalent modification is irreversible. |
| Linear Range | Narrow, which can limit its use for accurate quantification. | Also has a narrow linear dynamic range.[14] | Offers a wide linear range, which is crucial for accurate normalization.[15] |
| Reproducibility | May exhibit lower reproducibility due to its weaker staining intensity and the potential for the stain to fade over time.[14] | Offers moderate reproducibility, but the fixation step can interfere with subsequent procedures. | High reproducibility is a key advantage, owing to the stable, covalent protein modification and a broader linear range.[3][4] |
| Downstream Compatibility | Fully compatible with subsequent immunodetection steps.[7][13] | Typically incompatible with downstream immunodetection because the staining process fixes the proteins.[10][13] | Fully compatible with downstream immunodetection. |
Detailed Experimental Protocols
Ponceau S Staining Protocol
Ponceau S is a widely used, rapid, and reversible staining method ideal for confirming successful protein transfer to the membrane before proceeding with immunodetection.[13][16]
Materials:
-
Ponceau S Staining Solution (e.g., 0.1% w/v Ponceau S in 5% v/v acetic acid).[11]
-
Deionized water or Tris-buffered saline with 0.1% Tween 20 (TBS-T).
-
Protein-transferred membrane (nitrocellulose or PVDF).
Procedure:
-
Following protein transfer, briefly rinse the membrane with deionized water for approximately one minute.
-
Immerse the membrane completely in the Ponceau S staining solution.
-
Incubate for 5 to 10 minutes at room temperature with gentle agitation.
-
Rinse the membrane with deionized water until the background clears and distinct pink or red protein bands become visible.[7]
-
Capture an image of the stained membrane to document the protein transfer efficiency.
-
Thoroughly destain the membrane by washing with TBS-T until all visible red color is gone before proceeding to the blocking step.[10]
Coomassie Brilliant Blue Staining Protocol
Coomassie Brilliant Blue provides a more sensitive staining than Ponceau S; however, its use is generally limited to applications where downstream immunodetection is not required due to its irreversible nature.[7][10][13]
Materials:
-
Coomassie Brilliant Blue staining solution.
-
Destaining solution (typically methanol and acetic acid based).
-
PVDF membrane with transferred proteins.
Procedure:
-
After protein transfer, wash the membrane with deionized water.
-
Immerse the membrane in the Coomassie Brilliant Blue staining solution and incubate as required by the specific formulation.
-
Transfer the membrane to the destaining solution until the protein bands are clearly visualized against a clear background.
-
Image the membrane for documentation.
Stain-Free Technology Workflow
Stain-Free technology provides a highly reproducible and convenient method for total protein normalization without the need for a separate staining step.[3][4][5][9]
Procedure:
-
Cast a polyacrylamide gel using a stain-free acrylamide solution.
-
Load protein samples and perform electrophoresis as usual.
-
Following electrophoresis, activate the gel using a UV transilluminator. This step creates a covalent bond between the stain-free compound and the tryptophan residues of the proteins.
-
Image the gel to visualize the total protein profile.
-
Transfer the proteins to a membrane.
-
Image the membrane to confirm the efficiency of the protein transfer. The covalent protein modification ensures a stable and reproducible signal.
-
Proceed directly to the blocking step and subsequent immunodetection.
Visualizing the Workflow and Key Factors
Caption: General workflow for total protein staining in Western blotting.
Caption: Key factors influencing the reproducibility of staining results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Stain-Free total-protein normalization enhances the reproducibility of Western blot data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stain-Free total-protein normalization enhances the reproducibility of Western blot data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. matilda.science [matilda.science]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. Ponceau S - Wikipedia [en.wikipedia.org]
- 12. Seeing Blue and Red: Coomassie vs. Ponceau staining - Advansta Inc. [advansta.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. biotium.com [biotium.com]
- 15. licorbio.com [licorbio.com]
- 16. azurebiosystems.com [azurebiosystems.com]
Unveiling the Applications of Acid Red 106: A Focus Beyond Biological Research
While categorized as a fluorescent dye, extensive investigation reveals that Acid Red 106 does not have established applications within the realms of biological research, cellular imaging, or drug development. This comprehensive guide clarifies the primary uses of Acid Red 106 and explains the absence of data regarding its cross-reactivity and specificity in biological systems.
For researchers, scientists, and drug development professionals, the specificity and potential for cross-reactivity of a dye are critical parameters. These factors determine the reliability and accuracy of experimental results in techniques such as immunofluorescence, histology, and flow cytometry. However, the available scientific literature and commercial supplier data indicate that Acid Red 106 is predominantly an industrial colorant with no documented use in these biological applications.
Primary Applications of Acid Red 106
Acid Red 106, also known by its Colour Index number C.I. 18110, is primarily utilized in the following industries:
-
Textile Industry: For the dyeing of wool, silk, and polyamide fabrics.
-
Paper Industry: As a colorant for various paper products.
-
Leather Industry: For the dyeing of leather goods.
-
Other Industrial Uses: In the manufacturing of inks and for coloring anodized aluminum.
The chemical properties of Acid Red 106 are tailored for these industrial processes, where factors like lightfastness and wash fastness are paramount.
The Absence of Biological Application and Data
A thorough review of scientific databases, technical data sheets from chemical suppliers, and the list of certified stains by the Biological Stain Commission reveals a significant lack of information on the use of Acid Red 106 in any biological research context.
Key Findings:
-
No Published Research: There are no peer-reviewed articles that describe the use of Acid Red 106 for staining cells, tissues, or other biological specimens.
-
Lack of Supplier Protocols: Major suppliers of biological stains and reagents do not provide any protocols or application notes for using Acid Red 106 in biological experiments.
-
Not a Certified Biological Stain: The Biological Stain Commission, which ensures the quality and consistency of dyes used in biological and medical applications, does not list Acid Red 106 as a certified stain.
The workflow for evaluating a dye for biological research typically involves a series of validation steps to determine its binding properties, specificity, and potential for off-target effects. As Acid Red 106 has not been adopted by the research community for such purposes, this validation has not been performed.
Figure 1. Logical relationship illustrating the primary industrial applications of Acid Red 106 and the absence of its use and corresponding specificity data in biological research.
Alternative Dyes for Biological Research
For researchers seeking red fluorescent dyes for applications such as immunofluorescence or histology, a wide array of well-characterized and validated alternatives are available. These dyes have undergone rigorous testing to establish their specificity and minimize cross-reactivity. Some common examples include:
-
Alexa Fluor dyes (e.g., Alexa Fluor 594, Alexa Fluor 647)
-
Cyanine dyes (e.g., Cy3, Cy5)
-
Rhodamine derivatives (e.g., TRITC, Texas Red)
-
Eosin (for histological staining)
These alternatives have extensive supporting documentation, including detailed protocols, excitation and emission spectra, and a substantial body of published research demonstrating their utility and reliability in various biological applications.
A Comparative Guide to Protein Quantification: Acid Red 106 (Sulforhodamine B) Staining vs. Alternative Methods
For researchers, scientists, and drug development professionals, accurate protein quantification is a cornerstone of reliable and reproducible experimentation. The choice of protein assay can significantly impact experimental outcomes. This guide provides an objective comparison of the Acid Red 106 (Sulforhodamine B) staining assay with other widely used protein quantification methods, supported by experimental principles and protocols.
Introduction to Acid Red 106 (Sulforhodamine B) Staining
Acid Red 106, commercially known as Sulforhodamine B (SRB), is an aminoxanthene dye with two sulfonic acid groups. The SRB assay is a colorimetric method used for determining cell density based on the measurement of cellular protein content.[1][2][3][4] The principle of the assay relies on the ability of the SRB dye to bind to basic amino acid residues of proteins under mildly acidic conditions.[4] The amount of bound dye is directly proportional to the total protein mass. After staining, the protein-bound dye is solubilized and the absorbance is measured, typically at 510 nm or 565 nm.[1][2] This method is noted for its cost-effectiveness, simplicity, and sensitivity comparable to some fluorometric methods.[2][4]
Comparison of Protein Quantification Assays
The selection of an appropriate protein assay depends on several factors, including the nature of the protein, the sample matrix, and the desired sensitivity and accuracy. Below is a comparison of the Acid Red 106 (SRB) assay with two other common methods: the Bradford and Bicinchoninic Acid (BCA) assays.
| Feature | Acid Red 106 (SRB) Assay | Bradford Assay | Bicinchoninic Acid (BCA) Assay |
| Principle | Stoichiometric binding of SRB dye to basic amino acid residues of proteins under acidic conditions.[4] | Binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily basic and aromatic amino acid residues, causing a shift in the dye's absorbance maximum.[5] | Two-step reaction: 1) Reduction of Cu²⁺ to Cu⁺ by protein in an alkaline medium (Biuret reaction). 2) Chelation of Cu⁺ by two molecules of bicinchoninic acid, forming a purple-colored product.[5][6][7][8] |
| Detection Wavelength | ~510 nm or 565 nm[1] | 595 nm[7] | 562 nm[6][7][8] |
| Linear Range | Reported to be linear over a 20-fold range of cell numbers, which correlates to protein content.[1][4] | Narrower linear range, typically 2-120 µg/mL. | Broader dynamic range, typically 25-2000 µg/mL.[5] |
| Sensitivity | Comparable to fluorometric methods; can detect densities as low as 1,000–2,000 cells per well.[4] | Generally more sensitive than BCA for pure protein samples, detecting as low as 1-20 µg/mL.[5] | Less sensitive than the Bradford assay, with a typical detection range starting at 25 µg/mL.[5] |
| Interfering Substances | Less susceptible to interference from many common laboratory reagents. | Sensitive to detergents and basic conditions.[9] | Tolerant to most detergents but sensitive to reducing agents (e.g., DTT, BME) and copper chelators (e.g., EDTA).[8][9] |
| Assay Time | Relatively rapid. | Fast.[9] | Slower, requires incubation.[5] |
| Protein-to-Protein Variation | Binds to basic amino acid residues, so some protein-to-protein variation is expected. | Significant protein-to-protein variation due to dependence on the content of basic and aromatic amino acids. | Less protein-to-protein variation compared to the Bradford assay.[10] |
Experimental Protocols
Acid Red 106 (SRB) Protein Quantification Protocol
This protocol is adapted from the common use of SRB for staining total cellular protein.
-
Sample Preparation: Prepare protein standards (e.g., Bovine Serum Albumin, BSA) and unknown samples in an appropriate buffer.
-
Fixation: Add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to 50 µL of the protein sample in a microplate well. Incubate at 4°C for 1 hour to precipitate the protein.
-
Washing: After incubation, carefully aspirate the supernatant. Wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove excess TCA.
-
Staining: Add 100 µL of 0.4% (w/v) SRB in 1% (v/v) acetic acid to each well. Stain for 30 minutes at room temperature.
-
Removal of Unbound Dye: Aspirate the SRB solution and wash the wells five times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Measure the absorbance at 510 nm or 565 nm using a microplate reader.
-
Quantification: Generate a standard curve from the absorbance readings of the protein standards and determine the concentration of the unknown samples.
Bradford Assay Protocol
-
Reagent Preparation: Prepare or purchase a Bradford reagent (Coomassie Brilliant Blue G-250 in an acidic solution).
-
Sample Preparation: Prepare a series of protein standards and unknown samples.
-
Reaction: Add a small volume of each standard and unknown sample to separate tubes or microplate wells. Add the Bradford reagent to each tube/well and mix.
-
Incubation: Incubate at room temperature for at least 5 minutes.
-
Measurement: Measure the absorbance at 595 nm.
-
Quantification: Construct a standard curve and determine the concentration of the unknown samples.
Bicinchoninic Acid (BCA) Assay Protocol
-
Reagent Preparation: Prepare the BCA working reagent by mixing the BCA reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide solution) with reagent B (containing copper (II) sulfate) according to the manufacturer's instructions.
-
Sample Preparation: Prepare a series of protein standards and unknown samples.
-
Reaction: Add the protein standards and unknown samples to separate tubes or microplate wells. Add the BCA working reagent to each tube/well and mix thoroughly.
-
Incubation: Incubate the reactions at 37°C or 60°C for 30 minutes.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 562 nm.
-
Quantification: Generate a standard curve and determine the concentration of the unknown samples.
Visualizing the Workflow and Mechanisms
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for protein quantification using the Acid Red 106 (SRB) assay.
Caption: Simplified chemical principles of the Acid Red 106, Bradford, and BCA protein assays.
References
- 1. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 4. scispace.com [scispace.com]
- 5. opentrons.com [opentrons.com]
- 6. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peakproteins.com [peakproteins.com]
- 8. absbio.com [absbio.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. Tools for Protein Quantitation [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of C.I. Acid Red 106: A Procedural Guide
Core Principles of Chemical Waste Disposal
The disposal of C.I. Acid Red 106 must adhere to local, state, and federal regulations.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. The primary goal is to prevent the release of the chemical into the environment, particularly into sewer systems and waterways.[1]
Spill Management and Waste Collection
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
For Dry Spills:
-
Avoid generating dust.[1]
-
Utilize dry clean-up methods, such as gently sweeping the material.[1]
-
For fine dust, a vacuum cleaner equipped with a HEPA filter is recommended.[1]
-
Collect the residue in a sealed, properly labeled container for disposal.[1]
For Wet Spills:
-
Absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Shovel the absorbed material into a labeled container for disposal.[1]
-
Wash the spill area thoroughly with water, preventing runoff into drains.[1]
Contaminated personal protective equipment (PPE), such as gloves, should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[2]
Disposal Procedures for this compound Waste
All waste containing this compound, including unused product and contaminated materials, must be handled as chemical waste. The recommended procedure is to dispose of the contents and the container at an approved waste disposal facility.
While specific protocols for the neutralization or deactivation of this compound are not detailed in the available literature, a general procedure for handling acid dyes involves considering their chemical properties. Some research suggests that acid dyes can be removed from aqueous solutions by adsorption onto materials like organobentonite clay.[3] However, any treatment method should be validated and approved by your institution's EHS department before implementation.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates a logical workflow for making decisions regarding the disposal of this compound. This process emphasizes safety, regulatory compliance, and responsible waste management.
Caption: Disposal decision workflow for this compound.
Quantitative Data
Currently, there is no publicly available, specific quantitative data regarding disposal limits (e.g., concentration thresholds for sewer disposal) for this compound. The general rule is to avoid any discharge into the sewer system.[1]
| Parameter | Value | Source |
| Sewer Discharge Limit | Not Recommended | [1] |
| pH for Neutralization | Not Specified | N/A |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not available in the reviewed literature. The standard and recommended procedure is collection and disposal by a certified waste management provider.
By adhering to these guidelines and consulting with institutional safety personnel, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling C.I. Acid red 106
This guide provides crucial safety and logistical information for handling C.I. Acid Red 106 in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound (CAS No. 6844-74-2), the following procedures are based on best practices for handling similar acid dyes.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe working environment.
Operational Plan: Safe Handling Procedures
The primary hazards associated with acid dyes like this compound are inhalation of airborne particles and direct contact with skin and eyes.[1] A comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure, especially when handling the dye in its powdered form.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a chemical fume hood or a designated area with local exhaust ventilation, particularly when weighing or preparing solutions from the powdered dye, to minimize dust inhalation.
2. Personal Protective Equipment (PPE): A detailed breakdown of recommended PPE is provided below.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) is essential when handling the powdered form.[1][2][3] | To prevent inhalation of fine dust particles which can cause respiratory irritation.[2][3] |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1][2] A face shield should be worn in addition to goggles when there is a risk of splashing.[1][3] | To protect eyes from dust particles and potential splashes of dye solutions.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[1][3] Inspect gloves for any tears or punctures before use. | To prevent direct skin contact which can lead to irritation or staining.[2][4] |
| Body Protection | A lab coat or a chemical-resistant apron should be worn over personal clothing.[1] | To protect clothing and prevent skin exposure from spills and splashes.[1] |
| Footwear | Closed-toe shoes are required in the laboratory. | To protect feet from potential spills. |
3. Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling the dye, before eating, drinking, or smoking, and at the end of the workday.[5][6]
-
Do not eat, drink, or smoke in areas where this compound is handled.[6]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed separately.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination.
1. Waste Collection:
-
Collect all waste material, including excess dye, contaminated absorbents, and used PPE, in a clearly labeled, sealed container.
-
For spills, use an absorbent, non-combustible material like sand or earth to clean up.[7] Avoid generating dust during cleanup.[8]
2. Waste Disposal:
-
All waste must be handled in accordance with local, state, and federal regulations.[8]
-
Do not discharge the dye or its solutions into sewers or waterways.[8]
-
Contact your institution's Environmental Health & Safety (EH&S) department for specific guidance on chemical waste disposal.[9]
Quantitative Safety Data
The following table summarizes key safety parameters based on general knowledge of acid dyes. Specific quantitative data for this compound is limited.
| Parameter | Value/Recommendation |
| Exposure Limits (General) | Until specific data is available, follow general guidelines for nuisance dust, such as OSHA's Permissible Exposure Limit (PEL) of 15 mg/m³ (total dust) and 5 mg/m³ (respirable fraction).[1] |
| pH of Solution | Acid dyes are typically applied in acidic solutions. The pH of the dye bath should be monitored as it is critical for the application process.[1] |
| Incompatibility | Strong oxidizing agents.[1][10] |
| First Aid - Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][5] |
| First Aid - Skin Contact | Wash the affected area immediately with soap and plenty of water.[4][5] Remove contaminated clothing.[1] |
| First Aid - Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.[1] |
| First Aid - Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. leelinework.com [leelinework.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. edvotek.com [edvotek.com]
- 6. support.hpe.com [support.hpe.com]
- 7. dyespigments.net [dyespigments.net]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. first-color.com [first-color.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
